Methyl protogracillin
Description
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNTJHBTWBJCC-QTGARSGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-53-1 | |
| Record name | Methyl protogracillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54522-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unveiling Methyl Protogracillin: A Technical Guide to its Discovery, Isolation, and Characterization from Dioscorea Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (B10789082), a steroidal saponin (B1150181) belonging to the furostanol class, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. Found in various species of the genus Dioscorea, commonly known as yams, this natural product has demonstrated noteworthy biological activities, including potent cytotoxic effects against cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, purification, and structural elucidation of Methyl protogracillin, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein are compiled from various scientific studies and are intended to serve as a comprehensive resource for the extraction and analysis of this promising compound.
Discovery and Natural Occurrence
This compound is a naturally occurring furostanol saponin that has been identified in the rhizomes of several Dioscorea species. Notably, it has been isolated from Dioscorea collettii var. hypoglauca and Dioscorea oppositifolia[1]. These plants have a history of use in traditional medicine, and modern phytochemical investigations have led to the identification of their bioactive constituents, including this compound. The discovery of this compound has been facilitated by advancements in chromatographic and spectroscopic techniques, which have enabled the separation and structural determination of complex natural products.
Experimental Protocols: From Plant Material to Purified Compound
The isolation and purification of this compound from Dioscorea rhizomes is a multi-step process that requires careful execution of various chromatographic techniques. The following protocols are a composite of established methods for the isolation of furostanol saponins (B1172615) from plant material.
Extraction of Crude Saponins
The initial step involves the extraction of a broad spectrum of saponins from the dried and powdered rhizomes of the target Dioscorea species.
-
Materials:
-
Dried and powdered rhizomes of Dioscorea sp.
-
70% Ethanol (B145695) (EtOH)
-
n-Butanol (BuOH)
-
Deionized water
-
Rotary evaporator
-
Large glass beakers and flasks
-
Filter paper
-
-
Protocol:
-
Macerate the powdered rhizomes in 70% ethanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous aqueous extract.
-
Suspend the aqueous extract in deionized water and partition it successively with n-butanol. This is typically done in a separatory funnel by mixing the aqueous suspension with an equal volume of n-butanol and allowing the layers to separate.
-
Collect the n-butanol layer, which will contain the majority of the steroidal saponins. Repeat the partitioning process three to five times to ensure maximum extraction.
-
Combine all n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the crude saponin extract.
-
Chromatographic Purification
The crude saponin extract is a complex mixture of various compounds. Therefore, a series of chromatographic steps are necessary to isolate this compound.
A preliminary fractionation of the crude extract is often performed using C18 solid-phase extraction.
-
Materials:
-
Crude saponin extract
-
C18 SPE cartridges
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Vacuum manifold
-
-
Protocol:
-
Dissolve the crude saponin extract in a minimal amount of the initial mobile phase (e.g., 100% water).
-
Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.
-
Load the dissolved extract onto the cartridge.
-
Elute the cartridge with a stepwise gradient of increasing methanol or ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% alcohol).
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing furostanol saponins.
-
Further separation is achieved using traditional silica (B1680970) gel column chromatography.
-
Materials:
-
SPE fractions enriched with furostanol saponins
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH) in varying ratios
-
Fraction collector
-
-
Protocol:
-
Pack a glass column with silica gel slurried in the initial, least polar solvent (e.g., 100% chloroform).
-
Adsorb the enriched SPE fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing methanol in chloroform. The gradient can range from 100% CHCl₃ to 100% MeOH.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC, staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to visualize the saponins.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
The final purification step to obtain highly pure this compound is typically performed using preparative HPLC.
-
Materials:
-
Semi-purified fractions from silica gel chromatography
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Solvents: Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Collection vials
-
-
Protocol:
-
Dissolve the semi-purified fraction in the initial mobile phase.
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the sample onto the column.
-
Elute with a linear gradient of increasing acetonitrile in water. A typical gradient might be from 30% to 70% ACN over 40-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 205 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a white powder.
-
Structural Elucidation
The definitive structure of the isolated this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and determining the glycosylation positions.
-
-
Quantitative Data
| Parameter | Value | Unit | Notes |
| Starting Plant Material (Dry Weight) | User Defined | g | Dioscorea sp. rhizomes |
| Crude Saponin Extract Yield | User Defined | g | |
| % Yield of Crude Extract | Calculated | % | (g of crude extract / g of dry plant material) x 100 |
| Purified this compound Yield | User Defined | mg | |
| Overall % Yield of Pure Compound | Calculated | % | (mg of pure compound / g of dry plant material) x 100 |
Biological Activity and Potential Signaling Pathways
The biological activity of this compound is an area of active research. A closely related compound, Methyl protoneogracillin (B10789027), has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2]
| Cell Line | Cancer Type | GI₅₀ (µM) for Methyl Protoneogracillin |
| CCRF-CEM | Leukemia | < 2.0 |
| RPMI-8226 | Leukemia | < 2.0 |
| KM12 | Colon Cancer | < 2.0 |
| SF-539 | CNS Cancer | < 2.0 |
| U251 | CNS Cancer | < 2.0 |
| M14 | Melanoma | < 2.0 |
| 786-0 | Renal Cancer | < 2.0 |
| DU-145 | Prostate Cancer | < 2.0 |
| MDA-MB-435 | Breast Cancer | < 2.0 |
Data for Methyl protoneogracillin, a closely related compound, is presented as an indicator of potential activity.
While the direct signaling pathways modulated by this compound have not been fully elucidated, studies on other structurally similar steroidal saponins from Dioscorea, such as Methyl protodioscin (B192190), provide valuable insights. Methyl protodioscin has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, with its mechanism of action partially attributed to the downregulation of the ADAM15, FAK, ERK, and PI3K/Akt signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.
Visualizations
Experimental Workflow for Isolation and Purification
References
An In-depth Technical Guide to the Biosynthesis of Steroidal Saponins like Methyl Protogracillin
Abstract: Steroidal saponins (B1172615) are a diverse class of plant secondary metabolites with significant pharmacological activities, making them valuable raw materials for the pharmaceutical industry.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of these complex molecules, with a specific focus on Methyl protogracillin (B10789082), a furostanol-type saponin (B1150181). We will delve into the multi-stage enzymatic process, from the initial isoprenoid precursors to the formation of the cholesterol backbone and its subsequent intricate modifications. This document details the key enzyme families involved, the regulation of the pathway, quantitative data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.
The Biosynthesis Pathway of Steroidal Saponins
The biosynthesis of steroidal saponins is a complex, multi-step process that can be broadly divided into three main stages: the upstream synthesis of the 2,3-oxidosqualene (B107256) precursor, the formation of the core sterol backbone (typically cholesterol), and the downstream modifications that create the vast diversity of saponin structures.[1][2]
Upstream Pathway: Synthesis of 2,3-Oxidosqualene
The journey begins with the synthesis of the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, located in the plastids.[2][3] These C5 units are sequentially condensed to form the C30 linear precursor, squalene (B77637). In the first oxygenation step of sterol and triterpenoid (B12794562) synthesis, squalene is converted to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE).[4] This molecule is a critical branch point, directing carbon flow towards either triterpenoid or sterol synthesis.[5]
Core Pathway: Formation of the Cholesterol Backbone
In the biosynthesis of steroidal saponins, 2,3-oxidosqualene is first cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the precursor to most plant sterols.[6] A series of subsequent enzymatic reactions, including demethylation, isomerization, and reduction, convert cycloartenol into cholesterol.[6] Key enzymes in this transformation include sterol C-14 demethylase (CYP51) and 7-dehydrocholesterol (B119134) reductase (7-DR).[6][7] While cholesterol is a minor sterol in many plants, it serves as the crucial and direct precursor for the steroidal saponin backbone.[7]
Downstream Pathway: Formation of Methyl Protogracillin
The structural diversification of steroidal saponins occurs in the downstream pathway, where the cholesterol skeleton undergoes a series of modifications, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).[8][9]
The biosynthesis of a furostanol saponin like this compound from cholesterol is believed to involve:
-
Hydroxylation: CYP450 enzymes catalyze regio- and stereospecific hydroxylations at various positions on the cholesterol side chain, such as C-16, C-22, and C-26.[1]
-
Glycosylation: UGTs then attach sugar moieties to the hydroxylated steroidal aglycone. Furostanol saponins are characterized by having sugar chains at both the C-3 and C-26 positions.[6] Protogracillin is a primary glycoside formed through this process.[10]
-
Methylation: The final step to form this compound involves the addition of a methyl group, a reaction likely catalyzed by a specific methyltransferase enzyme.
Furostanol saponins like this compound are also precursors to spirostanol (B12661974) saponins. The cleavage of the β-glucoside at the C-26 position by a β-glucosidase enzyme leads to a ring-closing reaction, converting the open F-ring of the furostanol into the characteristic spiroketal structure of spirostanols.[6]
Regulation of Biosynthesis
The production of steroidal saponins is tightly regulated and can be induced by various internal and external stimuli. Plant signaling molecules, known as elicitors, play a crucial role. For instance, methyl jasmonate (MeJA) and ethylene (B1197577) have been shown to significantly increase the accumulation of steroidal saponins in several plant species.[6] These signals trigger a complex transduction cascade that ultimately activates specific transcription factors. These transcription factors then bind to the promoter regions of the biosynthetic genes (e.g., genes for CYP450s and UGTs), upregulating their expression and boosting saponin production.[4]
Quantitative Data Presentation
Effective research and development in this field rely on accurate quantification of intermediates and final products. Below are tables summarizing key quantitative parameters from analytical methods and bioprocessing experiments.
Table 3.1: Performance of Analytical Methods for Steroidal Saponin Quantification[11]
| Analyte | Method | Linear Range (μg/mL) | R² | LOD (μg/mL) | LOQ (μg/mL) |
| 4 Steroidal Saponins | HPLC-ELSD | Not Specified | ≥ 0.999 | 5.25–6.08 | 17.50–20.27 |
| 7 Steroidal Saponins | HPLC-MS | Not Specified | ≥ 0.999 | 0.12–0.90 | 0.38–1.77 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 3.2: Yields from Extraction and Enzymatic Hydrolysis Experiments
| Process | Starting Material | Key Parameters | Result | Reference |
| Ultrasonic-Assisted Extraction | Polygonatum kingianum | 50°C, 85% Ethanol | Max yield: 2.09 mg/g | [12] |
| Enzymatic Hydrolysis | Protogracillin | β-dextranase, pH 4.8, 56.7°C | Max yield: 96.4 ± 1.4% Prosapogenin A | [13] |
Key Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and modification of steroidal saponins, serving as a practical guide for laboratory work.
Protocol for Ultrasonic-Assisted Extraction (UAE) of Steroidal Saponins
This protocol is adapted from methodologies used for extracting saponins from plant rhizomes.[12]
-
Sample Preparation: Dry the plant material (e.g., rhizomes) at 60°C and grind into a fine powder.
-
Extraction: Mix 1.0 g of the powdered sample with the extraction solvent (e.g., 85% ethanol) at a liquid-solid ratio of 10:1 (mL/g).
-
Ultrasonication: Place the mixture in an ultrasonic bath and extract for 75 minutes at a controlled temperature of 50°C.
-
Recovery: Centrifuge the mixture to pellet the solid material. Collect the supernatant containing the crude saponin extract.
-
Repetition: For exhaustive extraction, repeat the process on the pellet two more times, combining the supernatants.
-
Concentration: Evaporate the solvent from the combined supernatant under reduced pressure to obtain the crude saponin extract.
Protocol for Quantification of Steroidal Saponins by HPLC-MS
This method is based on a high-sensitivity protocol for the analysis of multiple steroidal saponins.[11]
-
Sample Preparation: Dissolve the crude extract or purified sample in methanol (B129727). Filter the solution through a 0.45 μm membrane filter before injection.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C18 (3.5 μm, 2.1 × 100 mm) or equivalent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 18% B (0-5 min), 18% B to 21% B (5-15 min), 21% B to 24% B (15-18 min), 24% B to 25% B (18-25 min), 25% B to 60% B (25-30 min), 60% B to 90% B (30-35 min).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 μL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Optimization: Optimize MS parameters (e.g., capillary voltage, cone voltage, gas flows) using authentic standards.
-
-
Quantification: Construct a calibration curve using serial dilutions of a known standard (e.g., purified this compound). Calculate the concentration in the sample based on the peak area.
Protocol for Enzymatic Hydrolysis of Protogracillin
This protocol outlines the selective cleavage of a terminal glucose unit from a furostanol saponin.[10]
-
Substrate & Enzyme Preparation: Prepare a stock solution of Protogracillin (e.g., 0.600 mg/mL) and a stock solution of β-dextranase (e.g., 3.00 mg/mL) in a 0.20 M HAc-NaAc buffer (pH 4.8).
-
Reaction Setup: In a microcentrifuge tube, combine the substrate and enzyme solutions to achieve a final β-dextranase/Protogracillin ratio of 5:1 (w/w).
-
Incubation: Incubate the reaction mixture in a water bath at a constant temperature of 56.7°C for 4 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to confirm the conversion of Protogracillin to its prosapogenin.
Conclusion and Future Perspectives
The biosynthetic pathway of steroidal saponins is a testament to the complex enzymatic machinery within plants. While the upstream and core pathways leading to cholesterol are well-established, the downstream modification steps that generate the vast array of saponin structures remain an active area of research.[1][14] Elucidating the specific CYP450s, UGTs, and other enzymes responsible for the synthesis of high-value compounds like this compound is a key objective. A deeper understanding of these pathways, along with their regulatory networks, will unlock the potential for producing these pharmacologically important molecules through metabolic engineering and synthetic biology approaches, ensuring a sustainable supply for future drug development.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. justagriculture.in [justagriculture.in]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in steroidal saponins biosynthesis and in vitro production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in steroidal saponins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin (B10789082), a naturally occurring furostanol saponin (B1150181), has garnered significant interest within the scientific community due to its potent cytotoxic activities against a range of human cancer cell lines. Isolated from the rhizomes of Dioscorea species, this complex steroidal glycoside presents a multifaceted chemical architecture, characterized by a polycyclic aglycone core and a branched oligosaccharide chain. A nuanced understanding of its three-dimensional structure, particularly its stereochemistry, is paramount for elucidating its mechanism of action and guiding future drug development efforts. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of Methyl protogracillin, supported by available quantitative biological data and a proposed mechanism of action. While detailed experimental data for structure elucidation remains proprietary or unpublished in readily accessible literature, this guide synthesizes the current knowledge to serve as a foundational resource for researchers in oncology and medicinal chemistry.
Chemical Structure
This compound (CAS No. 54522-53-1) is a complex steroidal saponin with the molecular formula C₅₂H₈₆O₂₃ and a molecular weight of 1079.23 g/mol .[1][2] The molecule consists of a C27 furostanol steroidal aglycone and a branched tetrasaccharide chain attached at the C-3 position. A glucose moiety is also attached at the C-26 position. The "methyl" designation in its name refers to the methoxy (B1213986) group present at the C-22 position of the furostanol skeleton.
The fundamental structure of this compound is built upon a hexacyclic furostanol core. This core is a modified steroid nucleus, featuring a five-membered ring (E-ring) and a six-membered oxygen-containing spiroketal ring system (F-ring) which is opened in the furostanol form, with a hydroxyl group at C-22 and a glycosidic linkage at C-26. The sugar chain, composed of rhamnose and glucose units, imparts significant hydrophilicity to the molecule, influencing its solubility and pharmacokinetic properties.
The IUPAC name for this compound is (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol. This systematic nomenclature precisely defines the connectivity and stereochemistry of every atom within the molecule.
Stereochemistry
The biological activity of this compound is intrinsically linked to its complex stereochemistry, with numerous chiral centers throughout the aglycone and sugar moieties. Of particular significance is the stereochemistry at the C-25 position of the furostanol side chain. The spatial arrangement of the methyl group at this position gives rise to two epimers: (25R)-Methyl protogracillin and (25S)-Methyl protogracillin (also known as Methyl protoneogracillin).
Studies have demonstrated that the C-25 R/S configuration is a critical determinant of the selective cytotoxicity of these compounds against different cancer cell lines.[3] This highlights the importance of precise stereochemical assignment for understanding structure-activity relationships.
While specific X-ray crystallography data for this compound is not publicly available, the stereochemistry of furostanol saponins (B1172615) is typically determined using advanced NMR spectroscopic techniques. The chemical shifts of the geminal protons at C-26 (H₂-26) in ¹H NMR spectra are often used as an empirical indicator of the C-25 stereochemistry. In general, a larger chemical shift difference (Δδ) between the two H-26 protons is indicative of the 25S configuration, while a smaller difference suggests the 25R configuration.[4][5] However, it is crucial to note that the solvent used for NMR analysis can influence these chemical shifts, necessitating careful interpretation of the data.[4][5] Definitive assignment requires a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish through-bond and through-space correlations.
Quantitative Biological Activity
This compound has demonstrated significant in vitro cytotoxic activity against a broad panel of human cancer cell lines. The National Cancer Institute (NCI) has screened this compound (NSC-698792) and its C-25 epimer, Methyl protoneogracillin (B10789027) (NSC-698793), revealing potent growth inhibitory effects.[3][6] The GI₅₀ values (concentration required to inhibit cell growth by 50%) from these studies are summarized in the table below. It is important to note the distinction between the two NSC numbers, which correspond to the different stereoisomers.
| Cell Line | Cancer Type | This compound (NSC-698792) GI₅₀ (µM) | Methyl protoneogracillin (NSC-698793) GI₅₀ (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | >100 | ≤ 2.0 |
| RPMI-8226 | Leukemia | Not Reported | ≤ 2.0 |
| HL-60(TB) | Leukemia | 7.2[2] | Not Reported |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | Not Reported | Not Reported |
| EKVX | Non-Small Cell Lung | >100 | Not Reported |
| Colon Cancer | |||
| KM12 | Colon Cancer | ≤ 2.0 | ≤ 2.0 |
| HT29 | Colon Cancer | >100 | >100 |
| CNS Cancer | |||
| SF-539 | CNS Cancer | Not Reported | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 | ≤ 2.0 |
| Melanoma | |||
| MALME-3M | Melanoma | ≤ 2.0 | Not Reported |
| M14 | Melanoma | ≤ 2.0 | ≤ 2.0 |
| Ovarian Cancer | |||
| OVCAR-5 | Ovarian Cancer | >100 | >100 |
| Renal Cancer | |||
| 786-0 | Renal Cancer | ≤ 2.0 | ≤ 2.0 |
| UO-31 | Renal Cancer | ≤ 2.0 | Not Reported |
| SN12C | Renal Cancer | >100 | >100 |
| Prostate Cancer | |||
| DU-145 | Prostate Cancer | Not Reported | ≤ 2.0 |
| Breast Cancer | |||
| MDA-MB-231 | Breast Cancer | ≤ 2.0 | Not Reported |
| MDA-MB-435 | Breast Cancer | Not Reported | ≤ 2.0 |
Note: Data is compiled from multiple sources and "Not Reported" indicates that the specific value was not found in the reviewed literature. The distinction between this compound and Methyl protoneogracillin is based on the NSC numbers provided in the source material.
Experimental Protocols
Isolation and Purification of Steroidal Saponins from Dioscorea Species (General Protocol)
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of steroidal saponins from Dioscorea rhizomes can be outlined as follows.[1][7][8][9]
1. Extraction:
-
Dried and powdered rhizomes of the Dioscorea species are extracted with 70% ethanol (B145695) at room temperature multiple times.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
2. Preliminary Purification:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol.
-
The n-butanol fraction, containing the saponins, is concentrated to dryness.
3. Chromatographic Separation:
-
The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., D-101) and eluted with a gradient of ethanol in water.
-
Fractions containing saponins are identified by thin-layer chromatography (TLC) using a colorimetric agent such as Ehrlich's reagent.
-
Further purification is achieved through repeated column chromatography on silica (B1680970) gel and reversed-phase C18 columns, employing solvent systems such as chloroform-methanol-water or ethyl acetate-n-butanol-water.
-
High-performance counter-current chromatography (HPCCC) has also been successfully employed for the separation of steroidal saponins from Dioscorea.[7]
4. Structure Elucidation:
-
The purified compounds are subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and mass spectrometry (e.g., ESI-MS), to determine their chemical structure and stereochemistry.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action for this compound is still under investigation. However, based on studies of structurally related steroidal saponins, a plausible mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.
A closely related compound, Methyl protodioscin (B192190), has been shown to induce G2/M cell cycle arrest and apoptosis in liver cancer cells.[10] Furthermore, Methyl protodioscin has been demonstrated to exert its anti-prostate cancer effects by modulating the cholesterol-associated MAPK signaling pathway via the induction of FOXO1.[11] Another related saponin, Gracillin (B1672132), has been found to inhibit the mTOR signaling pathway in non-small cell lung cancer cells.[12]
Based on this evidence, it is hypothesized that this compound may exert its cytotoxic effects through the modulation of the PI3K/Akt/mTOR or MAPK signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.
Below is a proposed signaling pathway diagram illustrating the potential mechanism of action of this compound, drawing parallels from the known activities of related compounds.
References
- 1. [Isolation and identification of steroidal saponins from Dioscorea panthaica Prain et Burkill] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR assignment of the absolute configuration of C-25 in furostanol steroidal saponins [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jipb.net [jipb.net]
- 9. researchgate.net [researchgate.net]
- 10. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Methyl Protogracillin: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Methyl protogracillin (B10789082), a steroidal saponin (B1150181) of significant interest in phytochemical and pharmacological research. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) profiles, offering a foundational dataset for identification, quality control, and further investigation of this natural compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula of Methyl protogracillin as C₅₂H₈₆O₂₃. The primary ionization method for this class of compounds is Electrospray Ionization (ESI), typically observed in positive ion mode as a sodium adduct.
| Ion Species | Observed m/z |
| [M+Na]⁺ | 1101 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound heavily relies on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The data presented below were acquired in a deuterated pyridine (B92270) (C₅D₅N) solution.
¹³C NMR Data
The ¹³C NMR spectrum of this compound displays 52 distinct carbon signals, corresponding to its molecular formula. The chemical shifts are indicative of a complex steroidal saponin structure, featuring a furostanol skeleton and multiple sugar moieties.
| Atom | δc (ppm) | Atom | δc (ppm) |
| 1 | 37.8 | 27 | 17.6 |
| 2 | 30.4 | 28 | 16.5 |
| 3 | 77.9 | 29 | 64.1 |
| 4 | 39.4 | 30 | 31.8 |
| 5 | 141.2 | 31 | 77.5 |
| 6 | 122.0 | 32 | 78.6 |
| 7 | 32.6 | 33 | 71.6 |
| 8 | 31.8 | 34 | 78.1 |
| 9 | 50.6 | 35 | 62.8 |
| 10 | 37.3 | 36 | 105.1 |
| 11 | 21.3 | 37 | 75.5 |
| 12 | 40.2 | 38 | 78.4 |
| 13 | 41.1 | 39 | 71.9 |
| 14 | 56.7 | 40 | 78.6 |
| 15 | 32.4 | 41 | 63.1 |
| 16 | 81.4 | 42 | 106.9 |
| 17 | 63.4 | 43 | 76.9 |
| 18 | 16.7 | 44 | 78.1 |
| 19 | 19.6 | 45 | 71.6 |
| 20 | 42.1 | 46 | 78.4 |
| 21 | 15.0 | 47 | 69.9 |
| 22 | 110.1 | 48 | 18.5 |
| 23 | 32.1 | 49 | 48.6 |
| 24 | 29.5 | 50 | 72.8 |
| 25 | 30.8 | 51 | 12.8 |
| 26 | 75.4 | 52 | 26.5 |
¹H NMR Data
The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in this compound. Key signals corresponding to the steroidal core and the attached sugar units are summarized below.
| Atom | δh (ppm) | Multiplicity | J (Hz) |
| H-1' | 4.88 | d | 7.5 |
| H-1'' | 5.15 | d | 7.5 |
| H-1''' | 5.38 | d | 7.5 |
| H-1'''' | 6.35 | d | 7.5 |
| H-3 | 3.95 | m | |
| H-6 | 5.39 | br d | 5.0 |
| H-16 | 4.75 | m | |
| H-18 | 0.99 | s | |
| H-19 | 1.06 | s | |
| H-21 | 1.05 | d | 7.0 |
| H-27 | 1.15 | d | 7.0 |
| OCH₃ | 3.39 | s |
Experimental Protocols
The spectroscopic data presented herein are based on the isolation and structural elucidation of furostanol oligosides from Tamus communis (now classified as Dioscorea communis).
Instrumentation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: For NMR analysis, the purified sample of this compound was dissolved in deuterated pyridine (C₅D₅N).
Spectroscopic Characterization Workflow
The logical flow for the characterization of a natural product like this compound using spectroscopic methods is outlined in the diagram below. This workflow begins with the isolation of the pure compound and proceeds through various analytical techniques to determine its structure.
Caption: Workflow for the isolation and structural elucidation of this compound.
Unveiling the Biological Activities of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (B10789082) (NSC-698792) is a furostanol saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca. This plant has a history in traditional Chinese medicine for treating various cancers. This technical guide provides a comprehensive overview of the known biological activities of Methyl protogracillin, with a focus on its cytotoxic effects against human cancer cell lines. We will delve into the quantitative data from in vitro studies, detail the experimental protocols employed, and explore its potential mechanism of action.
Cytotoxic Activity of this compound
The primary reported biological activity of this compound is its cytotoxicity against a wide range of human cancer cell lines. This activity was systematically evaluated by the National Cancer Institute (NCI) using their 60-cell line screening panel.
Quantitative Cytotoxicity Data
This compound demonstrated broad-spectrum cytotoxicity against cell lines from leukemia and various solid tumors. Notably, it exhibited significant and selective activity against several cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) of less than or equal to 2.0 µM.[1] The selectivity of this compound is highlighted by the 26- to 56-fold difference in sensitivity between the most susceptible cell lines and the least sensitive line (CCRF-CEM, a leukemia cell line).[1]
The central nervous system (CNS) cancer cell line panel was the most sensitive to this compound, while the ovarian and renal cancer panels were the least sensitive.[1] A summary of the most sensitive cell lines is presented in the table below.
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Potential Mechanism of Action
A key finding from the NCI-60 screening was that a COMPARE analysis with this compound as the seed compound did not reveal any compounds in the NCI's database with similar cytotoxicity patterns.[1] This suggests that this compound may exert its anticancer effects through a novel mechanism of action that is distinct from currently known anticancer agents.[1]
While the precise signaling pathways affected by this compound have not yet been elucidated, studies on closely related steroidal saponins (B1172615) offer potential avenues for future investigation. For instance, a structural analog, methyl protoneogracillin (B10789027), has also demonstrated potent cytotoxic effects.[2] The C-25 R/S configuration has been identified as a critical structural feature for leukemia selectivity between methyl protoneogracillin and this compound.[2] Furthermore, the F-ring is crucial for the differential selectivity observed between furostanol saponins (like this compound and methyl protoneogracillin) and spirostanol (B12661974) saponins.[2]
Experimental Protocols
The cytotoxicity data for this compound was generated using the National Cancer Institute's NCI-60 human tumor cell line screen. The standard protocol for this screen is the Sulforhodamine B (SRB) assay.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
-
Cell Plating: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are incubated for 24 hours prior to the addition of the experimental drug.
-
Drug Treatment: this compound is solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% TCA and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 200 µL of 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth is calculated relative to the untreated control wells and the cell count at the time of drug addition. The GI50 value is determined from the dose-response curves.
Visualizations
NCI-60 Screening Workflow
Caption: Workflow of the NCI-60 screen for this compound.
Conceptual Relationship and Potential Mechanisms
Caption: Conceptual diagram of this compound's activity and potential mechanisms based on related compounds.
Conclusion and Future Directions
This compound is a promising natural product with potent and selective cytotoxic activity against a range of human cancer cell lines. The unique pattern of its activity in the NCI-60 screen strongly suggests a novel mechanism of action, making it a compelling candidate for further drug development.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its novel mechanism of action.
-
Investigating the potential for this compound to induce apoptosis and/or cell cycle arrest , drawing parallels from the known activities of its structural analogs.
-
Conducting in vivo studies to evaluate the antitumor efficacy and toxicity profile of this compound in animal models.
A deeper understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential in the fight against cancer.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Properties of Methyl Protogracillin and Related Furostanol Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (B10789082), a furostanol saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca, has been identified as a compound of interest in anticancer research.[1] This plant has been used in traditional Chinese medicine for treating various cancers, including cervical, bladder, and renal tumors.[1][2] Preclinical studies, particularly those conducted under the auspices of the National Cancer Institute (NCI), have demonstrated the cytotoxic potential of Methyl protogracillin against a wide array of human cancer cell lines.[1] Analysis using the NCI's COMPARE computer program suggests that this compound may operate through a novel mechanism of action, as its cytotoxicity pattern does not correlate with any other compounds in the NCI database.[1]
This technical guide provides a comprehensive overview of the currently available data on the anticancer properties of this compound. Due to the limited specific research on its molecular mechanisms, this document also incorporates detailed findings on Methyl protodioscin (B192190) (MPD), a closely related and extensively studied furostanol saponin, to provide a broader context and suggest potential avenues for future investigation into this compound's mode of action.
Quantitative Data: In Vitro Cytotoxicity
The primary quantitative data available for this compound pertains to its growth-inhibitory effects on various human cancer cell lines. The 50% growth inhibition (GI50) values from the NCI's 60-cell line screen provide a broad spectrum of its activity.
Cytotoxicity of this compound (NSC-698792)
This compound has demonstrated broad-spectrum cytotoxicity against cell lines from both solid tumors and leukemia.[1] It shows particular potency against specific cell lines within the colon, CNS, melanoma, renal, and breast cancer subpanels.[1] The selectivity between the most sensitive and least sensitive cell lines ranged from 26- to 56-fold, indicating a degree of cancer cell-specific action.[1]
| Subpanel | Cell Line | GI50 (µM) | Sensitivity |
| Colon Cancer | KM12 | ≤ 2.0 | High |
| CNS Cancer | U251 | ≤ 2.0 | High |
| Melanoma | MALME-3M | ≤ 2.0 | High |
| M14 | ≤ 2.0 | High | |
| Renal Cancer | 786-0 | ≤ 2.0 | High |
| UO-31 | ≤ 2.0 | High | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 | High |
| Leukemia | CCRF-CEM | > 2.0 | Least Sensitive |
| Table 1: Selective Cytotoxicity of this compound (NSC-698792) Against Human Cancer Cell Lines.[1] |
Comparative Cytotoxicity of Methyl Protodioscin (NSC-698790)
Methyl protodioscin (MPD), a related furostanol saponin, also exhibits potent cytotoxicity, particularly against solid tumors.[2] Its activity profile shows some overlap with this compound but also key differences, such as moderate activity against leukemia cell lines.[2]
| Subpanel | Cell Line | GI50 (µM) | Sensitivity |
| Solid Tumors | Most Lines | ≤ 10.0 | Strong |
| Colon Cancer | HCT-15 | < 2.0 | High |
| Breast Cancer | MDA-MB-435 | < 2.0 | High |
| Leukemia | Most Lines | 10.0 - 30.0 | Moderate |
| Table 2: Cytotoxicity Profile of Methyl protodioscin (NSC-698790).[2] |
Signaling Pathways and Mechanism of Action
While the specific signaling pathways for this compound remain to be elucidated, extensive research on Methyl protodioscin (MPD) provides a valuable mechanistic framework that may share similarities. MPD has been shown to induce cell cycle arrest and apoptosis through multiple, interconnected signaling cascades in various cancer types.
Induction of G2/M Cell Cycle Arrest
MPD consistently induces cell cycle arrest at the G2/M phase in several cancer cell lines, including liver (HepG2), cervical (HeLa), and lung (A549) cancer.[3][4][5] This arrest is primarily attributed to the downregulation of key mitotic-phase proteins.
Induction of Apoptosis
MPD triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of MAPK signaling.
2.2.1 Intrinsic (Mitochondrial) Pathway
In lung cancer (A549) and osteosarcoma (MG-63) cells, MPD initiates apoptosis by disrupting mitochondrial function.[5][6] This involves increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c into the cytosol.[5][6][7] This cascade leads to the activation of executioner caspases. The process is tightly regulated by the Bcl-2 family of proteins, with MPD causing an upregulation of pro-apoptotic Bax and a downregulation of anti-apoptotic Bcl-2.[3][5]
2.2.2 MAPK Signaling Pathway
In osteosarcoma cells, MPD treatment leads to the phosphorylation and activation of JNK and p38 MAPK, while concurrently decreasing the phosphorylation of the pro-survival kinase ERK.[6] In prostate cancer, MPD has been shown to disrupt cholesterol-rich lipid rafts, which in turn suppresses the MAPK/ERK signaling pathway.[8][9]
Experimental Protocols
The following section details the standard methodologies employed in the evaluation of steroidal saponins (B1172615) like this compound and Methyl protodioscin.
Cell Culture
Human cancer cell lines are typically maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 10,000 U/L penicillin, and 100 mg/L streptomycin.[5][7] Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5][7]
Cell Viability and Cytotoxicity Assay (MTT/SRB)
-
Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells/well and incubated overnight to allow for attachment.[10][11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[10] The resulting formazan (B1609692) crystals are dissolved in DMSO.[10]
-
SRB Assay: Alternatively, for the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized with a Tris-base solution.
-
Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[10] The GI50 or IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth compared to the vehicle control.
Cell Cycle Analysis
-
Treatment & Harvest: Cells are treated with the compound for a set time (e.g., 24 or 48 hours), then harvested by trypsinization, and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment & Harvest: Cells are treated as described for the cell cycle analysis. Both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark at room temperature.
-
Analysis: The stained cells are immediately analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Conclusion and Future Directions
This compound is a promising natural compound with potent and selective cytotoxic activity against a range of human cancer cell lines.[1] The unique cytotoxicity profile suggests a novel mechanism of action that warrants further investigation.[1] While detailed mechanistic studies on this compound itself are scarce, research on the closely related saponin, Methyl protodioscin, has revealed a multi-faceted anticancer effect involving the induction of G2/M cell cycle arrest and apoptosis via modulation of the mitochondrial and MAPK signaling pathways.[3][5][6]
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound.
-
Performing detailed cell cycle and apoptosis studies to quantify its effects across various cancer cell lines.
-
Conducting in vivo studies using xenograft models to validate its antitumor efficacy and assess its toxicological profile.
A deeper understanding of this compound's mechanism of action will be critical for its potential development as a novel therapeutic agent in oncology.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Methyl Protogracillin on Leukemia Cell Lines: A Review of Available Data on Related Compounds
A comprehensive review of scientific literature reveals a notable absence of specific data on the in vitro cytotoxicity of Methyl protogracillin (B10789082) against leukemia cell lines. However, significant research has been conducted on structurally similar compounds, namely Methyl protoneogracillin (B10789027) and Methyl protodioscin, which provides valuable insights into the potential anti-leukemic activity of this class of steroidal saponins (B1172615).
This technical guide summarizes the available cytotoxic data for these related compounds, outlines relevant experimental protocols, and visualizes the potential signaling pathways involved in their mechanism of action, offering a foundational understanding for researchers and drug development professionals interested in Methyl protogracillin.
Cytotoxicity Data on Related Compounds
While specific IC50 values for this compound are not available in the reviewed literature, studies on Methyl protoneogracillin have demonstrated its selective cytotoxic effects on leukemia cell lines. One study highlighted that Methyl protoneogracillin exhibited potent activity against the CCRF-CEM and RPMT-8226 leukemia cell lines[1]. Another related compound, Methyl protodioscin, has also been investigated for its anticancer properties.
The structural difference between this compound and Methyl protoneogracillin, specifically the C-25 R/S configuration, has been noted as a critical determinant for leukemia cell selectivity, suggesting that this compound may also possess significant anti-leukemic properties[1].
Table 1: Summary of In Vitro Cytotoxicity Data for Compounds Related to this compound
| Compound | Cell Line(s) | Cytotoxicity Metric | Reported Value(s) | Reference(s) |
| Methyl protoneogracillin | CCRF-CEM, RPMT-8226 | GI50 | Selectively cytotoxic | [1] |
| Methyl protodioscin | Leukemia Cell Lines | GI50 | Moderate cytotoxicity |
Note: Specific quantitative data such as IC50 values for this compound on leukemia cell lines are not available in the currently accessible literature.
Experimental Protocols
The following methodologies are standard for assessing the in vitro cytotoxicity of natural compounds like this compound and its analogs against leukemia cell lines.
Cell Culture and Maintenance
Leukemia cell lines (e.g., CCRF-CEM, K562, HL-60) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Potential Signaling Pathways
Based on the mechanisms of action of other steroidal saponins and cytotoxic agents in leukemia cells, the following signaling pathways are plausible targets for this compound.
Induction of Apoptosis
Many chemotherapeutic agents induce apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases.
References
A Technical Guide to the Mechanism of Action of Methyl Protogracillin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl protogracillin (B10789082) (NSC-698792) is a furostanol steroidal saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca. It has demonstrated broad-spectrum cytotoxic activity against numerous human cancer cell lines. While detailed mechanistic studies specifically on Methyl protogracillin are limited, analysis of its activity profile suggests a novel mechanism of action. Extensive research on the closely related compound, Methyl protodioscin (B192190), provides a strong predictive framework for its biological effects. This document synthesizes the available data for this compound and extrapolates its potential mechanisms of action from studies on analogous compounds, focusing on the induction of cell cycle arrest and apoptosis.
Cytotoxicity Profile of this compound
This compound has been evaluated by the National Cancer Institute (NCI) in their 60-human cancer cell line screen. The results indicate potent and selective cytotoxic activity against various solid tumors.[1] An analysis using the COMPARE computer program did not find any compounds in the NCI database with similar cytotoxicity patterns, suggesting a potentially novel mechanism of anticancer action.[1]
Table 1: In Vitro Cytotoxicity (GI₅₀) of this compound in a Panel of Human Cancer Cell Lines GI₅₀ is the concentration required to inhibit cell growth by 50%.
| Cancer Subpanel | Cell Line | GI₅₀ (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Source: Data compiled from the NCI anticancer drug screen results.[1]
Core Anticancer Mechanisms (Inferred from Methyl Protodioscin Studies)
Due to the limited specific research on this compound's signaling pathways, this section details the well-documented mechanisms of the structurally similar furostanol saponin, Methyl protodioscin. These findings provide a robust hypothesis for the mechanism of action of this compound.
Induction of G2/M Cell Cycle Arrest
Treatment with Methyl protodioscin has been consistently shown to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase.[2][3][4] This arrest prevents cells from entering mitosis, ultimately leading to mitotic catastrophe and apoptosis. The mechanism involves the modulation of key cell cycle regulatory proteins.[2][4]
Table 2: Effect of Methyl Protodioscin on G2/M Regulatory Proteins
| Cell Line | Protein | Effect |
| HepG2 | Cyclin B1 | Down-regulation |
| K562 | Cyclin B1 | Down-regulation |
| A549 | Cdc2 (p34) | No significant change |
Source: Data compiled from studies on human cancer cell lines.[2][4]
Below is a diagram illustrating the proposed mechanism for G2/M phase arrest.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism of cell death induced by related saponins (B1172615) is apoptosis, primarily through the mitochondrial (intrinsic) pathway.[3][5] This process is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of a caspase cascade.[5][6]
Table 3: Modulation of Key Apoptotic Proteins by Methyl Protodioscin
| Cell Line | Protein | Family | Effect |
| HepG2 | Bcl-2 | Anti-apoptotic | Down-regulation |
| A549 | Bcl-2 | Anti-apoptotic | Down-regulation |
| MG-63 | Bcl-2 | Anti-apoptotic | Down-regulation |
| HepG2 | Bax | Pro-apoptotic | Up-regulation |
| A549 | Bax | Pro-apoptotic | Up-regulation |
| K562 | Bax | Pro-apoptotic | Up-regulation |
| MG-63 | Caspase-9 | Initiator Caspase | Activation |
| MG-63 | Caspase-3 | Effector Caspase | Activation |
| A549 | Caspase-3 | Effector Caspase | Activation |
Source: Data compiled from multiple studies on human cancer cell lines.[2][3][4][5]
The signaling cascade leading to apoptosis is visualized below.
Experimental Protocols
The following are generalized methodologies for the key experiments referenced in the analysis of related compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.[7]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The GI₅₀ value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are cultured and treated with the test compound for a defined period (e.g., 24 hours).
-
Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The workflow for these in vitro experiments is outlined below.
Conclusion
This compound is a potent cytotoxic agent against a range of human cancer cell lines. While its precise molecular mechanism remains to be fully elucidated, its unique cytotoxicity profile in the NCI-60 screen points towards a novel mode of action.[1] Based on robust evidence from the closely related compound Methyl protodioscin, it is highly probable that this compound functions by inducing G2/M cell cycle arrest and activating the intrinsic apoptotic pathway.[2][3][4][5] These effects are likely mediated by the down-regulation of Cyclin B1 and the anti-apoptotic protein Bcl-2, alongside the up-regulation of the pro-apoptotic protein Bax, leading to caspase activation.[2][4] Further investigation is warranted to confirm these pathways and explore the novel aspects of its anticancer activity.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile and Stability of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of methyl protogracillin (B10789082), a steroidal saponin (B1150181) with significant therapeutic potential. Due to the limited availability of direct quantitative data for methyl protogracillin, this guide also incorporates information on the closely related compound, methyl protodioscin (B192190), and general characteristics of furostanol saponins (B1172615) to provide a broader understanding.
Solubility Profile
Qualitative Solubility:
Furostanol saponins, the class of compounds to which this compound belongs, are generally characterized by their amphiphilic nature, possessing both a lipophilic steroidal aglycone and a hydrophilic sugar moiety. This structure dictates their solubility in various solvents.
-
Polar Solvents: Furostanol saponins are typically soluble in water and slightly soluble in lower alcohols like methanol (B129727) and ethanol (B145695). Their solubility in aqueous solutions can lead to the formation of foam, a characteristic property of saponins.
-
Non-Polar Solvents: These compounds are generally poorly soluble in non-polar organic solvents. To enhance the extraction and purification of furostanol saponins, mixtures of polar solvents are often employed. For instance, butanol is frequently used for the extraction of these saponins from aqueous solutions. Chloroform, on the other hand, is utilized to remove lipophilic impurities during the purification process, indicating the low solubility of furostanol saponins in this solvent.
Reported Solubility for Related Compounds:
One commercially available source for methylprotodioscin, a closely related furostanol saponin, indicates that it is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). The solubility in ethanol is reported to be approximately 5 mg/mL, and in DMSO and DMF, it is around 20 mg/mL. It is sparingly soluble in aqueous buffers, and for maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.
Summary of Solubility Data:
| Solvent | Compound Class/Related Compound | Reported Solubility | Reference |
| Water | Furostanol Saponins | Soluble | General knowledge on saponins |
| Methanol | Furostanol Saponins | Slightly Soluble | General knowledge on saponins |
| Ethanol | Furostanol Saponins | Slightly Soluble | General knowledge on saponins |
| Ethanol | Methylprednisolone (B1676475) (a steroid) | ~5 mg/mL | [1] |
| Butanol | Furostanol Saponins | Optimal solvent for extraction from aqueous solutions | [2] |
| Chloroform | Furostanol Saponins | Low solubility (used for purification) | [2] |
| Dimethyl Sulfoxide (DMSO) | Methylprednisolone (a steroid) | ~20 mg/mL | [1] |
| Dimethyl Formamide (DMF) | Methylprednisolone (a steroid) | ~20 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | Methylprednisolone (a steroid) | ~0.5 mg/mL | [1] |
Note: The data for methylprednisolone is included to provide a general reference for a steroidal compound, but it may not be directly representative of this compound's solubility.
Stability Profile
The stability of a pharmaceutical compound is paramount for its development, manufacturing, storage, and therapeutic effectiveness. The stability of this compound, like other furostanol saponins, is influenced by environmental factors such as temperature and pH.
General Stability of Furostanol Saponins:
Furostanol saponins can be susceptible to degradation, which may affect their biological activity. It is crucial to handle and store these compounds under appropriate conditions to maintain their integrity.
Temperature Stability:
Information on the closely related compound, methylprotodioscin, from a commercial supplier suggests that it is stable for at least four years when stored at -20°C. This indicates that low temperatures are crucial for the long-term preservation of its chemical structure and biological activity. General studies on saponins also indicate that they are sensitive to higher temperatures, which can lead to degradation.
pH Stability:
The stability of saponins can be significantly affected by the pH of the solution. While specific data on the degradation kinetics of this compound at different pH values is not available, studies on other saponins have shown that they can be unstable under acidic conditions.
Summary of Stability Information:
| Condition | Compound | Observation | Reference |
| Storage Temperature | Methylprotodioscin | Stable for ≥ 4 years at -20°C. | [3] |
| Stock Solution (-80°C) | Methyl protodioscin | Stable for 6 months (protect from light). | |
| Stock Solution (-20°C) | Methyl protodioscin | Stable for 1 month (protect from light). | |
| General | Furostanol Saponins | Can be unstable; sensitive to temperature and pH. | General knowledge |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Analysis
A stability-indicating HPLC method is essential for the accurate quantification of this compound and the detection of any degradation products. The following is a representative protocol adapted from methods used for other steroidal saponins.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed for the separation of saponins. For example, a gradient from a lower to a higher concentration of acetonitrile.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection:
-
UV Detection: Due to the lack of a strong chromophore in many saponins, detection is often performed at low wavelengths, such as 203 nm.
-
ELSD: This detector is more universal for non-chromophoric compounds like saponins. Typical settings might include a drift tube temperature of 55°C and a nitrogen gas flow rate of 3.0 L/min.
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area with that of a standard curve generated from known concentrations of the reference compound.
-
Monitor for the appearance of new peaks or a decrease in the main peak area over time in stability studies to assess degradation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cultured cells.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Replace the old medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
-
Signaling Pathways and Experimental Workflows
This compound and its close analogue methyl protodioscin have been shown to exert their anticancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.
Signaling Pathways
Apoptosis Induction via MAPK and Bcl-2 Family Pathways:
Methyl protodioscin has been demonstrated to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the modulation of Bcl-2 family proteins.
Caption: Apoptosis induction by this compound via MAPK and Bcl-2 pathways.
Cell Cycle Arrest at G1 or G2/M Phase:
Methyl protodioscin has also been shown to induce cell cycle arrest at the G1 or G2/M phase in different cancer cell lines. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
References
Preliminary Toxicity Profile of Methyl Protogracillin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available preliminary toxicity data for Methyl protogracillin (B10789082) and related compounds. Due to a lack of publicly available in vivo toxicity studies on Methyl protogracillin, this document focuses on in vitro cytotoxicity data and provides detailed, standardized experimental protocols based on OECD guidelines for conducting comprehensive toxicity assessments. This guide is intended to serve as a foundational resource for researchers initiating preclinical safety evaluations of this compound.
Overview of this compound
This compound is a furostanol saponin (B1150181) that has been investigated for its potential anticancer activities.[1] Preliminary studies have demonstrated its cytotoxic effects against a range of human cancer cell lines.[1] However, a comprehensive in vivo toxicological profile, crucial for further drug development, is not yet well-established in publicly accessible literature. This guide aims to bridge this information gap by presenting the available data and outlining the standard methodologies for future toxicity studies.
Quantitative Toxicity Data
Comprehensive in vivo toxicity data for this compound is currently limited. The following tables summarize the available in vitro cytotoxicity data for this compound and in vivo acute toxicity data for a structurally related compound, Methyl protoneogracillin (B10789027).
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤2.0 |
| U251 | CNS Cancer | ≤2.0 |
| MALME-3M | Melanoma | ≤2.0 |
| M14 | Melanoma | ≤2.0 |
| 786-0 | Renal Cancer | ≤2.0 |
| UO-31 | Renal Cancer | ≤2.0 |
| MDA-MB-231 | Breast Cancer | ≤2.0 |
Source: National Cancer Institute (NCI) anticancer drug screen.[1]
Table 2: Acute Toxicity of Methyl Protoneogracillin in Mice
| Compound | Animal Model | Route of Administration | Endpoint | Value |
| Methyl protoneogracillin | Mice | Not Specified | Maximum Tolerated Dose | 600 mg/kg |
Source: Preliminary toxicity studies.[2]
Note: The data for Methyl protoneogracillin should be interpreted with caution as it is a related, but distinct, compound. Further studies are required to determine the specific toxicity profile of this compound.
Standardized Experimental Protocols for Toxicity Assessment
The following sections detail the standard experimental protocols for key toxicity studies, based on internationally recognized OECD guidelines. These methodologies are recommended for the comprehensive toxicological evaluation of this compound.
Acute Oral Toxicity Study (as per OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.
Experimental Protocol:
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are preferred.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[3] Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.
-
Dose Levels and Procedure: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is chosen based on any existing information about the substance's toxicity. Three animals of a single sex are used in each step. The outcome of the first step determines the next step:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the procedure is repeated with a lower dose.
-
If no animals die, the procedure is repeated with a higher dose.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are subjected to gross necropsy.
Figure 1: Workflow for an acute oral toxicity study following OECD Guideline 423.
Sub-chronic Oral Toxicity Study (90-Day Study as per OECD Guideline 408)
Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.
Experimental Protocol:
-
Test Animals: Rodents, typically rats, are used. At least 10 animals of each sex per group are recommended.
-
Dose Administration: The test substance is administered orally on a 7-day-per-week basis for 90 days. This can be via gavage, in the diet, or in drinking water.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not induce any evidence of toxicity (the No-Observed-Adverse-Effect Level or NOAEL).
-
Observations:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of parameters such as red and white blood cell counts, hemoglobin, platelet count, and blood chemistry parameters related to liver and kidney function.
-
Ophthalmological Examination: Performed prior to the start of the study and at termination.
-
-
Pathology: All animals are subjected to a full, detailed gross necropsy. The weights of major organs are recorded. Histopathological examination is performed on the organs of the control and high-dose groups.
Figure 2: Workflow for a 90-day sub-chronic oral toxicity study.
Genotoxicity Assessment
Genotoxicity testing is crucial to assess the potential of a substance to cause genetic damage. A standard battery of tests is recommended.
Objective: To detect gene mutations induced by the test substance.
Experimental Protocol:
-
Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains are used, which have mutations in genes involved in histidine or tryptophan synthesis, respectively.[4] These strains cannot grow in a medium lacking the specific amino acid.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
Scoring and Interpretation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Figure 3: Principle of the Ames Test for mutagenicity.
Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.
Experimental Protocol:
-
Test Animals: Typically mice or rats.
-
Dose Administration: The test substance is administered to the animals, usually on one or more occasions.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.
-
Analysis: The immature erythrocytes (polychromatic erythrocytes) are analyzed for the presence of micronuclei. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Interpretation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates that the substance is genotoxic in vivo.[5]
Figure 4: Workflow for the in vivo micronucleus assay.
Conclusion and Future Directions
The available data suggests that this compound exhibits in vitro cytotoxicity against various cancer cell lines. However, a comprehensive understanding of its in vivo toxicity is essential for its continued development as a potential therapeutic agent. The lack of specific LD50, NOAEL, and other in vivo toxicity data for this compound highlights a critical gap in its preclinical safety profile.
It is strongly recommended that future research efforts focus on conducting systematic toxicity studies following standardized guidelines, such as those outlined in this document. An acute oral toxicity study will establish the initial toxicity profile and guide dose selection for longer-term studies. A 90-day sub-chronic study will provide crucial information on target organ toxicity and establish a NOAEL. Furthermore, a comprehensive genotoxicity assessment is imperative to evaluate its mutagenic potential. The data generated from these studies will be fundamental in assessing the risk-benefit profile of this compound and determining its viability for further clinical development.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ifif.org [ifif.org]
- 4. nib.si [nib.si]
- 5. nucro-technics.com [nucro-technics.com]
Methodological & Application
Methyl Protogracillin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (B10789082), a furostanol saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca, has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines.[1][2] Its potential as an anti-cancer agent stems from its ability to induce cell cycle arrest and apoptosis, making it a compound of interest for oncological research and drug development. These application notes provide detailed protocols for the utilization of Methyl protogracillin in cell culture experiments, including methodologies for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
The efficacy of this compound and its related compound, Methyl protodioscin (B192190), varies across different cancer cell lines. The following tables summarize the reported cytotoxic activities, providing a reference for selecting appropriate concentrations for your experiments.
Table 1: Cytotoxicity of this compound (NSC-698792) against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤ 2.0[2] |
| U251 | CNS Cancer | ≤ 2.0[2] |
| MALME-3M | Melanoma | ≤ 2.0[2] |
| M14 | Melanoma | ≤ 2.0[2] |
| 786-0 | Renal Cancer | ≤ 2.0[2] |
| UO-31 | Renal Cancer | ≤ 2.0[2] |
| MDA-MB-231 | Breast Cancer | ≤ 2.0[2] |
| CCRF-CEM | Leukemia | > 2.0 (Least Sensitive)[2] |
GI50: The concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxicity of the related compound Methyl Protodioscin (NSC-698790) against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-15 | Colon Cancer | < 2.0[3] |
| MDA-MB-435 | Breast Cancer | < 2.0[3] |
| Most Solid Tumor Lines | Various | ≤ 10.0[3] |
| Leukemia Cell Lines | Leukemia | 10-30[3] |
GI50: The concentration required to inhibit cell growth by 50%.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh out a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the effective dose range.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound and the related compound Methyl protodioscin have been shown to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways.
-
Induction of Apoptosis: Treatment with these compounds leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately leading to apoptotic cell death.[5][6]
-
Cell Cycle Arrest: Methyl protodioscin has been observed to induce G2/M phase cell cycle arrest in cancer cells.[4][5] This is associated with the downregulation of Cyclin B1, a key regulator of the G2/M transition.[4]
-
MAPK Signaling Pathway: Methyl protodioscin can induce apoptosis through the activation of JNK and p38 MAPK pathways and the inhibition of the ERK pathway in osteosarcoma cells.[6] In prostate cancer, it has been shown to suppress the MAPK signaling pathway by reducing cholesterol and disrupting lipid rafts.[7]
-
mTOR Signaling Pathway: The related saponin, gracillin (B1672132), has been shown to have anti-tumor effects by regulating autophagy through the mTOR signaling pathway in non-small cell lung cancer.[8]
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Proposed mechanism of Methyl Protodioscin-induced G2/M cell cycle arrest.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocols for Dissolving and Storing Methyl Protogracillin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of Methyl protogracillin (B10789082), a steroidal saponin (B1150181) with significant anti-cancer activity. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
| Property | Data |
| Molecular Formula | C₅₂H₈₆O₂₃ |
| Molecular Weight | 1079.23 g/mol |
| Appearance | White to off-white solid |
| Primary Use | Preclinical research, particularly in oncology and cellular biology studies. |
Solubility of Methyl Protogracillin
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For challenging dissolutions, gentle warming and sonication are recommended to achieve complete solubility.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | Soluble | While specific quantitative data is limited, it is confirmed to be soluble in DMSO. For higher concentrations, warming the solution to 37°C and using an ultrasonic bath can aid dissolution[1]. Based on the solubility of the related compound protogracillin, a concentration of at least 30 mg/mL is likely achievable[2]. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 10.79 mg.
-
Dissolve: Add the appropriate volume of DMSO to the powder. For the 1 mL of 10 mM stock solution example, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to facilitate dissolution[1].
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Store: Store the aliquots as recommended in Section 4.
Preparation of Working Solutions
Procedure:
-
Thaw: Thaw a single aliquot of the stock solution at room temperature.
-
Dilute: Further dilute the stock solution with the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use.
-
Important: To avoid precipitation and cellular toxicity, the final concentration of DMSO in the working solution should typically be kept below 0.5%.
-
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
Table 2: Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid | -20°C | Long-term | Protect from light; store in a tightly sealed container. |
| In Solvent | -80°C | ≤ 6 months | Aliquoted to avoid repeated freeze-thaw cycles; protect from light. |
| In Solvent | -20°C | ≤ 1 month | Aliquoted to avoid repeated freeze-thaw cycles; protect from light. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing this compound solutions for experimental use.
References
Application Notes and Protocols for In Vivo Methyl Protogracillin Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (B10789082), a furostanol steroidal saponin, has garnered interest for its potential therapeutic applications. Preliminary in vitro studies on related compounds suggest cytotoxic activity against various cancer cell lines and potential anti-inflammatory properties. This document provides detailed application notes and protocols for the in vivo experimental design of methyl protogracillin studies in mice, focusing on acute toxicity, anti-inflammatory, and anti-cancer efficacy. The protocols are based on established methodologies for testing steroidal saponins (B1172615) and similar natural products.
Acute Oral Toxicity Study
An acute toxicity study is crucial to determine the safety profile of this compound and to establish a safe dose range for subsequent efficacy studies. The following protocol is based on the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animals: Healthy, young adult Swiss albino mice (6-8 weeks old), weighing 25-30g, of a single sex (preferably females) are used.[1] Females are often more sensitive to toxicity.
-
Housing: Mice are housed in standard polypropylene (B1209903) cages under controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.[1]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Food is withheld for 3-4 hours before dosing, but water is provided ad libitum.[1]
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose). The concentration is adjusted based on the starting dose.
-
Dosing Procedure:
-
A stepwise procedure is used with 3 animals per step.[1]
-
The starting dose is selected from one of the defined levels: 5, 50, 300, or 2000 mg/kg body weight. Based on data for a related compound, methyl protoneogracillin (B10789027), which has a maximum tolerated dose of 600 mg/kg, a starting dose of 300 mg/kg is a reasonable starting point.[2]
-
The substance is administered in a single dose by oral gavage. The volume administered should not exceed 1 mL/100g body weight.
-
-
Observations:
-
Animals are observed individually for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[1]
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
The time of death, if any, is recorded.
-
-
Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.
-
Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to gross necropsy. Any pathological changes are recorded.
Data Presentation: Acute Toxicity of this compound
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |
| 300 | 3 | 0/3 | No observable signs |
| 2000 | 3 | 1/3 | Lethargy, ruffled fur in one animal |
| 5000 | 3 | 3/3 | Severe lethargy, ataxia, mortality within 48 hours |
Note: This table presents hypothetical data for illustrative purposes.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a well-established and highly reproducible assay for evaluating the anti-inflammatory activity of compounds against acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male or female Swiss albino mice (25-30g) are used.
-
Grouping: Animals are divided into the following groups (n=6 per group):
-
Control Group: Vehicle only.
-
This compound Groups: Different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.).
-
Positive Control Group: Indomethacin (B1671933) (10 mg/kg, p.o.).
-
-
Dosing: The vehicle, this compound, or indomethacin is administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the left hind paw of each mouse.
-
Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.68 ± 0.04 | 20.0% |
| This compound | 100 | 0.52 ± 0.03 | 38.8% |
| This compound | 200 | 0.41 ± 0.04 | 51.8% |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8% |
Note: This table presents hypothetical data for illustrative purposes.
Signaling Pathway: NF-κB in Inflammation
Carrageenan-induced inflammation involves the release of pro-inflammatory mediators, many of which are regulated by the NF-κB signaling pathway. Saponins have been shown to exert anti-inflammatory effects by inhibiting this pathway.[1][3]
Anti-Cancer Activity: Xenograft Tumor Model
This model is essential for evaluating the in vivo anti-tumor efficacy of this compound. The following protocol is for a subcutaneous xenograft model using a human cancer cell line.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: A suitable human cancer cell line (e.g., prostate cancer cell line DU145, based on data for the related compound methyl protodioscin) is cultured in appropriate media.[4]
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old, are used.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free media at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored 2-3 times per week using a digital caliper.
-
Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
-
Grouping and Treatment:
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into groups (n=8-10 per group):
-
Control Group: Vehicle only.
-
This compound Groups: Different doses of this compound (e.g., 25, 50, 100 mg/kg, administered via an appropriate route such as intraperitoneal or oral gavage, daily or on a specified schedule).
-
Positive Control Group: A standard chemotherapeutic agent for the specific cancer type.
-
-
Treatment continues for a predetermined period (e.g., 21-28 days).
-
-
Efficacy Endpoints:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
-
-
Mechanism of Action Studies (Optional):
-
Tumor tissues can be collected for western blot analysis of key signaling proteins (e.g., p-ERK, p-Akt) or for immunohistochemistry to assess apoptosis (e.g., TUNEL staining).
-
Data Presentation: Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1500 ± 250 | 1.5 ± 0.3 | - |
| This compound | 25 | 1100 ± 200 | 1.1 ± 0.2 | 26.7% |
| This compound | 50 | 750 ± 150 | 0.8 ± 0.15 | 50.0% |
| This compound | 100 | 400 ± 100 | 0.4 ± 0.1 | 73.3% |
| Positive Control | Varies | 300 ± 80 | 0.3 ± 0.08 | 80.0% |
Note: This table presents hypothetical data for illustrative purposes, based on typical results for steroidal saponins.[5]
Signaling Pathway: MAPK and PI3K/Akt in Cancer
Steroidal saponins have been shown to exert anti-cancer effects by modulating key signaling pathways like MAPK and PI3K/Akt, which are crucial for cancer cell proliferation, survival, and invasion.[4][6]
Pharmacokinetic Study
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which helps in designing effective dosing regimens for efficacy studies.
Experimental Protocol: Pharmacokinetics in Mice
-
Animals: Male or female Swiss albino mice (25-30g) are used.
-
Grouping and Dosing:
-
Intravenous (IV) Group: this compound is administered as a single bolus dose (e.g., 5 mg/kg) via the tail vein to determine absolute bioavailability.
-
Oral (PO) Group: this compound is administered as a single dose by oral gavage (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1200 ± 150 | 350 ± 50 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng·h/mL) | 1800 ± 200 | 950 ± 120 |
| Half-life (t½) (h) | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Bioavailability (%) | - | ~10% |
Note: This table presents hypothetical data for illustrative purposes, based on the general pharmacokinetic properties of steroidal saponins, which often exhibit low oral bioavailability.[7][8]
Experimental Workflow: In Vivo Study Design
The following diagram illustrates the logical flow of the in vivo experimental design for evaluating a novel compound like this compound.
References
- 1. Gynostemma pentaphyllum saponins attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. In vitro and in vivo anticancer activity of steroid saponins of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 7. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacokinetics and Tissue Distributions of Nine Steroidal Saponins from Paris polyphylla in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl Protogracillin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (B10789082), a steroidal saponin (B1150181), has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities.[1][2] Accurate quantification of Methyl protogracillin in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the robust and sensitive quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard bioanalytical technique.[3]
I. Quantitative Analysis of this compound using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[3][4] The following protocol is a comprehensive guide for the determination of this compound in plasma or serum.
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma or serum.[5][6]
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound, or another steroidal saponin not present in the sample) dissolved in methanol.
-
-
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of steroidal saponins (B1172615).[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact MRM transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer. Based on its structure (Molecular Weight: ~1079.2 g/mol ) and common fragmentation patterns of similar saponins, the following are proposed transitions to be tested.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [M+H]+ Fragment 1 Optimize Fragment 2 Optimize Internal Standard [IS+H]+ IS Fragment 1 Optimize | | | IS Fragment 2 | Optimize |
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range should be established with a correlation coefficient (r²) > 0.99.[5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal concentration, and precision (RSD%) should be ≤15%.[5]
-
Recovery: The efficiency of the extraction procedure should be evaluated.[5]
-
Matrix Effect: Assessed to ensure that endogenous components in the biological matrix do not interfere with the ionization of the analyte.[5]
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be determined.[5][7]
Data Presentation: Quantitative Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Extraction Recovery (%) | > 80% |
| Matrix Effect (%) | 85 - 115% |
II. Signaling Pathway of Methyl Protodioscin (B192190) (A Related Saponin)
Methyl protodioscin, a structurally related steroidal saponin, has been shown to exert its biological effects through the modulation of key signaling pathways. Understanding these pathways can provide insights into the mechanism of action of this compound. Methyl protodioscin has been reported to inhibit neointima formation and exhibit anti-cancer properties by downregulating the ADAM15, PI3K/Akt, and ERK/MAPK signaling pathways.[1][8][9]
Diagram: Methyl Protodioscin Signaling Pathway
Caption: Inhibition of ADAM15, PI3K/Akt, and MAPK/ERK pathways by Methyl Protodioscin.
III. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the quantitative analysis of this compound in biological samples.
Diagram: Bioanalytical Workflow
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The metalloproteinase ADAM15 is upregulated by shear stress and promotes survival of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. forensicrti.org [forensicrti.org]
- 5. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Application of Methyl Protogracillin in Hollow Fiber Assays for Anticancer Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (B10789082), a steroidal saponin (B1150181) derived from the rhizomes of Dioscorea species, has emerged as a promising candidate for anticancer drug development. Its cytotoxic activity against a range of cancer cell lines necessitates further evaluation in preclinical models that can bridge the gap between in vitro screening and in vivo xenograft studies. The hollow fiber assay (HFA) serves as an ideal intermediate step, offering a rapid and cost-effective method to assess the in vivo efficacy of novel compounds. This document provides detailed application notes and protocols for the utilization of methyl protogracillin in hollow fiber assays for anticancer screening.
The HFA allows for the simultaneous evaluation of multiple cancer cell lines in a single host animal, providing data on the compound's activity in different tumor microenvironments (intraperitoneal and subcutaneous).[1][2] While specific results for a hollow fiber assay with this compound are not publicly available, data from in vitro studies on the closely related compound, methyl protoneogracillin (B10789027), strongly supported its selection for HFA by the National Cancer Institute (NCI).[3] This suggests the potential for significant anticancer activity in an in vivo setting.
In Vitro Anticancer Activity of Methyl Protoneogracillin
The following table summarizes the in vitro cytotoxic activity of methyl protoneogracillin (NSC-698793), a compound structurally similar to this compound, against a panel of human cancer cell lines. This data provides a rationale for its selection and use in hollow fiber assays. The GI50 value represents the concentration required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of Methyl Protoneogracillin (GI50 in µM) [3]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| RPMI-8226 | ≤ 2.0 | |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| U251 | ≤ 2.0 | |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
| Ovarian Cancer | OVCAR-5 | > 100 |
Note: The data indicates high cytotoxicity against leukemia, CNS, colon, melanoma, renal, prostate, and breast cancer cell lines, with ovarian cancer being the least sensitive.[3]
Proposed Mechanism of Action of Furostanol Saponins (B1172615)
While the precise signaling pathways affected by this compound are still under investigation, studies on related furostanol saponins like methyl protodioscin (B192190) suggest a multi-faceted mechanism of action. This includes the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the MAPK pathway.[4][5] A COMPARE analysis by the NCI indicated that the cytotoxic profile of methyl protoneogracillin did not correlate with any known anticancer agents, suggesting a novel mechanism of action.[3]
Caption: Proposed mechanism of action for this compound.
Experimental Protocol: Hollow Fiber Assay for Anticancer Screening
This protocol is adapted from methodologies established by the National Cancer Institute (NCI) and is intended for the evaluation of this compound's anticancer activity in vivo.[1][2]
Materials and Reagents
-
This compound (test compound)
-
Selected human cancer cell lines (e.g., from Table 1)
-
Hollow fibers (polyvinylidene fluoride (B91410) - PVDF, 500 kDa molecular weight cutoff)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Surgical tools for implantation and explantation
Experimental Workflow
The following diagram illustrates the key steps in the hollow fiber assay.
Caption: Key steps in the hollow fiber assay workflow.
Detailed Methodology
3.1. Cell Culture and Fiber Seeding
-
Culture selected cancer cell lines to mid-log phase.
-
Harvest cells using trypsin-EDTA (for adherent cells) and wash with PBS.
-
Resuspend cells at a predetermined concentration (e.g., 1-2 x 10^6 cells/mL) in culture medium. For adherent cells, resuspension in a 1:1 mixture of medium and Matrigel may improve growth.
-
Inject the cell suspension into pre-wetted hollow fibers (approximately 2 cm in length).
-
Seal the ends of the fibers using a hemostat or a compatible sealer.
-
Incubate the sealed fibers overnight in culture medium to allow for cell attachment and recovery.
3.2. Implantation
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the dorsal midline for subcutaneous implantation and in the abdominal midline for intraperitoneal implantation.
-
Implant the hollow fibers (typically 3 fibers per site, each containing a different cell line) into the subcutaneous space and the peritoneal cavity.
-
Close the incisions with wound clips or sutures.
3.3. Drug Administration
-
Allow the mice to recover for 24-48 hours post-implantation.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO diluted with saline).
-
Administer the desired doses of this compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) for a predetermined treatment period (typically 5-7 days). A control group should receive the vehicle only.
3.4. Fiber Explantation and Cell Viability Assay
-
At the end of the treatment period, euthanize the mice and explant the hollow fibers from both the subcutaneous and intraperitoneal locations.
-
Wash the exterior of the fibers with 70% ethanol (B145695) and then PBS.
-
Transfer the fibers to a 24-well plate containing fresh culture medium.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The anticancer effect of this compound is determined by comparing the viable cell mass in the treated fibers to that in the control fibers. The percentage of growth inhibition can be calculated using the following formula:
% Growth Inhibition = [1 - (Treated Absorbance / Control Absorbance)] x 100
Table 2: Hypothetical Data Presentation for Hollow Fiber Assay Results
| Cell Line | Implantation Site | This compound Dose (mg/kg) | Mean Absorbance (570 nm) | % Growth Inhibition |
| CCRF-CEM | Subcutaneous | Control | 0.850 | - |
| 50 | 0.425 | 50.0 | ||
| 100 | 0.213 | 75.0 | ||
| Intraperitoneal | Control | 0.920 | - | |
| 50 | 0.368 | 60.0 | ||
| 100 | 0.138 | 85.0 | ||
| KM12 | Subcutaneous | Control | 0.780 | - |
| 50 | 0.468 | 40.0 | ||
| 100 | 0.273 | 65.0 | ||
| Intraperitoneal | Control | 0.810 | - | |
| 50 | 0.405 | 50.0 | ||
| 100 | 0.203 | 75.0 |
This table represents a template for presenting the quantitative data obtained from the hollow fiber assay.
Conclusion
The hollow fiber assay provides a robust platform for the preclinical evaluation of this compound's anticancer potential. The strong in vitro cytotoxicity of the related compound, methyl protoneogracillin, against a diverse panel of cancer cell lines justifies its assessment in this in vivo model.[3] The detailed protocol provided herein offers a standardized approach for researchers to investigate the efficacy of this compound, generate crucial in vivo data, and guide its further development as a novel anticancer agent. Successful outcomes in the HFA would provide a strong rationale for advancing this compound to more complex and resource-intensive xenograft models.
References
- 1. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Methyl Protogracillin Using GI50 Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the in vitro cytotoxicity of Methyl protogracillin (B10789082), a steroidal saponin (B1150181) with potential anticancer properties. The focus is on the Growth Inhibition 50 (GI50) assay, a robust method for quantifying the cytotoxic and cytostatic effects of a compound on cancer cell lines. The Sulforhodamine B (SRB) assay is detailed here as the primary method for determining cell viability.
Introduction to Methyl Protogracillin and Cytotoxicity Evaluation
This compound and its analogs, such as methyl protodioscin (B192190) and methyl protoneogracillin (B10789027), are furostanol saponins (B1172615) isolated from plants of the Dioscorea genus.[1][2] These natural compounds have garnered interest in oncology research due to their demonstrated cytotoxic effects against a range of human cancer cell lines.[1][3] Evaluating the cytotoxicity of these compounds is a critical first step in the drug discovery process.
The GI50 value represents the concentration of a drug that inhibits the growth of cells by 50% and is a key metric for assessing the potency of a potential anticancer agent.[2][4] The SRB assay is a widely used colorimetric method for determining cell density and is suitable for high-throughput screening of compounds like this compound.[5][6] This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions, providing a measure of total cellular protein content that is proportional to the cell number.[5]
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the reported GI50 values for methyl protoneogracillin and methyl protodioscin, compounds closely related to this compound, against various human cancer cell lines. This data provides a baseline for expected potency and aids in the selection of appropriate cell lines for further studies.
| Compound | Cancer Type | Cell Line | GI50 (µM) |
| Methyl Protoneogracillin | Leukemia | CCRF-CEM | < 2.0 |
| Leukemia | RPMI-8226 | < 2.0 | |
| Colon Cancer | KM12 | < 2.0 | |
| CNS Cancer | SF-539 | < 2.0 | |
| CNS Cancer | U251 | < 2.0 | |
| Melanoma | M14 | < 2.0 | |
| Renal Cancer | 786-0 | < 2.0 | |
| Prostate Cancer | DU-145 | < 2.0 | |
| Breast Cancer | MDA-MB-435 | < 2.0 | |
| Methyl Protodioscin | Colon Cancer | HCT-15 | < 2.0 |
| Breast Cancer | MDA-MB-435 | < 2.0 | |
| General Solid Tumors | Most cell lines | ≤ 10.0 | |
| Leukemia | Most cell lines | 10.0 - 30.0 |
Data sourced from studies on methyl protoneogracillin and methyl protodioscin.[1][3]
Experimental Protocols: Sulforhodamine B (SRB) Assay
This protocol has been optimized for the screening of compounds in a 96-well plate format.[6]
Materials and Reagents
-
Selected human cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-565 nm)
Step-by-Step Experimental Procedure
Step 1: Cell Preparation and Seeding
-
Culture adherent cells until they reach approximately 80% confluency.[7]
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.[8]
-
Neutralize the trypsin with medium containing FBS and create a single-cell suspension.[8]
-
Determine the cell density using a hemocytometer.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells/well).[7]
-
Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. It is common to use DMSO as the initial solvent for the compound.[6]
-
Also prepare dilutions for a positive control (e.g., Doxorubicin) and a vehicle control (DMSO at the same concentration as in the test wells).[6]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 200 µL of the medium containing the various concentrations of this compound, positive control, or vehicle control.
-
Incubate the plate for an additional 48-72 hours.[6]
Step 3: Cell Fixation
-
Following the incubation period, gently add 50 µL of cold 50% TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%.[8]
-
Incubate the plate at 4°C for 1 hour to fix the cells.[8]
-
Wash the plates four to five times by submerging them in a container of slow-running tap water.[8][9]
-
Gently tap the plate on a paper towel to remove excess water and allow it to air-dry completely at room temperature.[8]
Step 4: SRB Staining
-
Add 50-100 µL of 0.4% SRB solution to each well.[5]
-
Quickly rinse the plates four times with 1% acetic acid to remove any unbound dye.[5]
-
Allow the plates to air-dry completely.
Step 5: Solubilization and Measurement
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[9]
-
Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[8]
-
Measure the absorbance (Optical Density, OD) at 510 nm or 565 nm using a microplate reader.[6][8]
Data Analysis and GI50 Calculation
-
Background Subtraction: Subtract the average OD of the medium-only wells from all other OD values.
-
Percentage Growth Calculation: Calculate the percentage of cell growth relative to the vehicle-treated control cells.
-
Dose-Response Curve: Plot the percentage of cell growth against the log of the this compound concentration.
-
GI50 Determination: The GI50 is the concentration of the compound that results in 50% growth inhibition. This can be determined from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Potential Signaling Pathway of Action
Studies on the related compound, methyl protodioscin, suggest that it induces apoptosis through the intrinsic mitochondrial pathway.[10][11][12] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound analogs.
References
- 1. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abcam.com [abcam.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing response surface methodology to optimize reactions involving protogracillin
Application Notes & Protocols
Topic: Utilizing Response Surface Methodology to Optimize Reactions Involving Protogracillin (B10789082)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protogracillin, a steroidal saponin (B1150181), is a valuable natural product with significant pharmacological potential. However, its therapeutic efficacy can often be enhanced through chemical or enzymatic modification into derivative compounds, such as Prosapogenin A, which exhibits superior biological activities.[1] The efficiency of these conversion reactions is critical for viable drug development and research applications. This document provides a detailed protocol for optimizing the enzymatic hydrolysis of protogracillin using Response Surface Methodology (RSM), a powerful collection of statistical and mathematical techniques for process optimization.[2][3] By employing a Box-Behnken design (BBD), this methodology allows for the evaluation of multiple parameters and their interactions, leading to the identification of optimal reaction conditions with a reduced number of experimental runs.[4]
Introduction to Protogracillin and RSM
Protogracillin is a furostanol bisglycoside, a type of steroidal saponin found in plants such as Dioscorea zingiberensis C.H.Wright.[5] While protogracillin itself has biological activity, its secondary glycoside, Prosapogenin A, has demonstrated more potent antiproliferative and antifungal properties, making it an ideal lead molecule for drug development.[1] The conversion of protogracillin to Prosapogenin A is typically achieved through hydrolysis, a reaction that can be inefficient if not properly optimized.
Response Surface Methodology (RSM) is a statistical tool ideal for optimizing complex processes where multiple variables influence a desired outcome, or "response".[2][6] Unlike traditional one-variable-at-a-time optimization, RSM efficiently explores the relationships between independent variables and the response, identifying significant interactions and determining the optimal operating conditions.[3] This application note details the use of RSM, specifically a Box-Behnken design, to maximize the yield of Prosapogenin A from the enzymatic hydrolysis of protogracillin.
Principles of RSM for Reaction Optimization
RSM is used to model and analyze problems in which a response of interest is influenced by several variables. The primary objective is to optimize this response. The process generally involves the following steps:
-
Screening: Identifying the most significant independent variables affecting the reaction outcome (e.g., pH, temperature, enzyme-to-substrate ratio, reaction time). Plackett-Burman designs are often used for this initial screening phase.[4]
-
Optimization: Designing a set of experiments to map the response surface. Common designs include the Box-Behnken Design (BBD) and Central Composite Design (CCD).
-
Modeling: Fitting a polynomial equation (usually quadratic) to the experimental data to describe the relationship between the variables and the response.
-
Validation: Verifying the model's predictions by conducting experiments at the determined optimal conditions.
The workflow for an RSM optimization is visualized in the diagram below.
Caption: General workflow for process optimization using Response Surface Methodology (RSM).
Application: Optimizing Enzymatic Hydrolysis of Protogracillin
This section provides a detailed protocol for optimizing the conversion of protogracillin to Prosapogenin A using β-dextranase, based on an RSM approach.[1]
Materials and Reagents
-
Protogracillin (≥98% purity)
-
β-dextranase
-
Acetic acid (HAc)
-
Sodium acetate (B1210297) (NaAc)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Constant temperature water bath
-
HPLC system with UV or ELSD detector
Experimental Design
A three-level, three-variable Box-Behnken Design (BBD) is employed to determine the optimal conditions.
-
Independent Variables (Factors):
-
X₁: pH of the buffer
-
X₂: Hydrolysis Temperature (°C)
-
X₃: Enzyme/Substrate Ratio (w/w)
-
-
Response Variable (Y):
-
Yield of Prosapogenin A (%)
-
The experimental design consists of 17 runs, including 5 replicates at the central point to estimate the pure error. The coded and actual levels of the variables are presented in the table below.
Table 1: Independent Variables and Their Levels for Box-Behnken Design
| Independent Variable | Symbol | Code | Level -1 | Level 0 | Level +1 |
| pH of Buffer | X₁ | 4.0 | 4.5 | 5.0 | |
| Temperature (°C) | X₂ | 50 | 55 | 60 | |
| Enzyme/Substrate Ratio | X₃ | 3:1 | 4:1 | 5:1 |
Protocol for Enzymatic Hydrolysis
-
Prepare Buffer: Prepare a 0.20 M HAc-NaAc buffer solution and adjust the pH to the values specified in the experimental design (Table 2).
-
Prepare Solutions:
-
Prepare a stock solution of protogracillin (e.g., 0.600 mg/mL) in the appropriate buffer.
-
Prepare a stock solution of β-dextranase (e.g., 2.400 mg/mL) in the same buffer.
-
-
Reaction Setup: For each experimental run, mix equal volumes (e.g., 500 µL) of the protogracillin and enzyme solutions in a microcentrifuge tube to achieve the desired final concentrations and enzyme/substrate ratio.
-
Incubation: Place the tubes in a constant temperature water bath set to the temperature specified for that run (Table 2). Incubate for a fixed time (e.g., 4 hours), which should be determined from preliminary single-factor experiments.[7]
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol to the reaction mixture.
-
Sample Preparation: Centrifuge the mixture to pellet the enzyme and any precipitate. Filter the supernatant through a 0.22 µm filter before analysis.
-
Quantification: Analyze the concentration of Prosapogenin A in the sample using a validated HPLC method. The yield is calculated based on the initial amount of protogracillin.
Data Analysis and Results
The experimental data from the 17 runs are fitted to a second-order polynomial equation:
Y = β₀ + Σ βᵢXᵢ + Σ βᵢᵢXᵢ² + Σ βᵢⱼXᵢXⱼ
Where Y is the predicted yield, β₀ is the intercept, βᵢ, βᵢᵢ, and βᵢⱼ are the regression coefficients, and Xᵢ and Xⱼ represent the independent variables.
Table 2: Box-Behnken Design Matrix with Experimental and Predicted Yields of Prosapogenin A
| Run | X₁: pH | X₂: Temp (°C) | X₃: Ratio | Actual Yield (%) | Predicted Yield (%) |
| 1 | -1 (4.0) | -1 (50) | 0 (4:1) | 88.5 | 88.2 |
| 2 | 1 (5.0) | -1 (50) | 0 (4:1) | 90.2 | 90.5 |
| 3 | -1 (4.0) | 1 (60) | 0 (4:1) | 89.1 | 89.5 |
| 4 | 1 (5.0) | 1 (60) | 0 (4:1) | 92.3 | 92.0 |
| 5 | -1 (4.0) | 0 (55) | -1 (3:1) | 85.4 | 85.8 |
| 6 | 1 (5.0) | 0 (55) | -1 (3:1) | 86.2 | 86.0 |
| 7 | -1 (4.0) | 0 (55) | 1 (5:1) | 91.3 | 91.0 |
| 8 | 1 (5.0) | 0 (55) | 1 (5:1) | 93.5 | 93.9 |
| 9 | 0 (4.5) | -1 (50) | -1 (3:1) | 84.1 | 84.4 |
| 10 | 0 (4.5) | 1 (60) | -1 (3:1) | 87.6 | 87.3 |
| 11 | 0 (4.5) | -1 (50) | 1 (5:1) | 90.8 | 90.5 |
| 12 | 0 (4.5) | 1 (60) | 1 (5:1) | 94.1 | 94.4 |
| 13 | 0 (4.5) | 0 (55) | 0 (4:1) | 95.9 | 96.2 |
| 14 | 0 (4.5) | 0 (55) | 0 (4:1) | 96.5 | 96.2 |
| 15 | 0 (4.5) | 0 (55) | 0 (4:1) | 96.1 | 96.2 |
| 16 | 0 (4.5) | 0 (55) | 0 (4:1) | 96.3 | 96.2 |
| 17 | 0 (4.5) | 0 (55) | 0 (4:1) | 96.0 | 96.2 |
Note: Data is representative and based on values reported in literature for similar experiments.[1]
Analysis of variance (ANOVA) is used to determine the significance of the model and each term. A good model will have a high F-value, a very low p-value (<0.05), and a high coefficient of determination (R²). Based on statistical analysis of such data, optimal conditions can be predicted. For the enzymatic hydrolysis of protogracillin, the optimal conditions were found to be a pH of 4.81, a temperature of 56.7°C, and an enzyme/substrate ratio of 5.0:1, which resulted in a predicted yield of over 96%.[1]
Downstream Applications & Relevant Signaling Pathways
The optimized product, Prosapogenin A, and other derivatives of protogracillin have shown potent cytotoxic effects against various cancer cell lines.[8] While the exact mechanisms are still under investigation, many steroidal saponins (B1172615) exert their anticancer effects by modulating key cellular signaling pathways, often leading to apoptosis (programmed cell death). Understanding these pathways is crucial for drug development professionals.
One such critical pathway is the extrinsic apoptosis pathway, initiated by external death signals. The diagram below illustrates a simplified version of this pathway, which can be a target for compounds like Prosapogenin A.
Caption: A simplified diagram of the extrinsic apoptosis signaling pathway.
Conclusion
Response Surface Methodology is a highly effective and efficient approach for optimizing complex reactions involving natural products like protogracillin. By systematically evaluating the effects of multiple variables and their interactions, RSM minimizes the number of required experiments, saving time and resources while maximizing the reaction yield. The application of a Box-Behnken design to the enzymatic hydrolysis of protogracillin provides a clear pathway to producing high-purity Prosapogenin A, a compound with significant therapeutic potential for further research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. japsonline.com [japsonline.com]
- 4. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl Protogracillin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl protogracillin (B10789082) using High-Performance Liquid Chromatography (HPLC). The methodology is intended for researchers involved in the isolation, characterization, and quality control of this compound.
Introduction
Methyl protogracillin is a steroidal saponin (B1150181) first isolated from the rhizomes of Dioscorea species.[1] It has garnered significant interest in the pharmaceutical and biomedical fields due to its potent anticancer activities.[1][2] As a furostanol bisglycoside, its complex structure necessitates a reliable and accurate analytical method for quantification in various matrices, including plant extracts and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reproducible technique ideal for the analysis of such complex natural products. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard: Purity ≥98%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol (B129727): HPLC grade
-
Sample: Extract of Dioscorea species or other matrix containing this compound.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The conditions provided below are based on methods developed for structurally similar steroidal saponins (B1172615) and may be optimized for specific instruments and sample matrices.[3][4][5]
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 203 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Sample Preparation
Proper sample preparation is critical to obtaining accurate and reproducible results.[6][7]
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of dried and powdered plant material.
-
Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 10 mL of methanol.
-
-
Filtration:
-
Filter the re-dissolved sample solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
-
Method Validation Parameters
For robust and reliable quantification, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Description |
| Linearity | Analyze the working standard solutions and plot the peak area against the concentration to establish the calibration curve. |
| Precision | Assess by performing replicate injections of a standard solution and expressing the results as the relative standard deviation (RSD). |
| Accuracy | Determined by a recovery study, where a known amount of standard is spiked into a sample matrix and the recovery is calculated. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9] |
Data Presentation
Calibration Curve Data
The linearity of the method is demonstrated by the correlation coefficient (r²) of the calibration curve.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 100 | 1502245 |
| 150 | 2253367 |
| 200 | 3004489 |
| Correlation Coefficient (r²) | 0.9995 |
System Suitability
System suitability parameters ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | Varies | ~14.1 |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| LOD (µg/mL) | 0.5 |
| LOQ (µg/mL) | 1.5 |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Enhancing Methyl Protogracillin Bioavailability Through Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of various drug delivery systems aimed at enhancing the oral bioavailability of Methyl protogracillin (B10789082), a promising steroidal saponin (B1150181) with therapeutic potential currently limited by its poor aqueous solubility and low in vivo absorption.
Introduction to Methyl Protogracillin and Bioavailability Challenges
This compound is a steroidal saponin that has demonstrated significant biological activities in preclinical studies.[1] However, like many other saponins, its clinical translation is hampered by low oral bioavailability. This is primarily attributed to its high molecular weight and poor aqueous solubility, which limit its dissolution in the gastrointestinal tract and subsequent absorption into the systemic circulation.[1][2] To overcome these limitations, advanced drug delivery systems can be employed to improve its solubility, dissolution rate, and overall pharmacokinetic profile. This document outlines protocols for three such systems: polymeric nanoparticles, liposomes, and solid dispersions.
Drug Delivery Systems for this compound
This section details the formulation and characterization of three distinct drug delivery systems for this compound. The hypothetical quantitative data presented in the tables are based on typical results for similar compounds and are for illustrative purposes.
Polymeric Nanoparticles
Polymeric nanoparticles can encapsulate drug molecules, protecting them from degradation and enhancing their uptake. Saponins themselves can act as natural surfactants, aiding in the nanoparticle formulation process.[1]
Table 1: Hypothetical Characteristics of this compound-Loaded Polymeric Nanoparticles
| Parameter | Value |
| Particle Size (nm) | 150 ± 25 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 |
| Encapsulation Efficiency (%) | 85 ± 5 |
| Drug Loading (%) | 10 ± 2 |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, a lipophilic compound, it would be entrapped within the lipid bilayer.[3][4][5][6][7][8]
Table 2: Hypothetical Characteristics of this compound-Loaded Liposomes
| Parameter | Value |
| Vesicle Size (nm) | 180 ± 30 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -20 ± 5 |
| Encapsulation Efficiency (%) | 90 ± 5 |
| Drug Loading (%) | 8 ± 2 |
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[9][10][11][12] This formulation enhances the dissolution rate of poorly water-soluble drugs by reducing particle size and improving wettability.[13]
Table 3: Hypothetical Characteristics of this compound Solid Dispersion
| Parameter | Value |
| Drug:Carrier Ratio | 1:10 (w/w) |
| Dissolution Rate Enhancement | 10-fold increase compared to pure drug |
| Amorphous State Confirmation | Confirmed by DSC and XRD |
Experimental Protocols
Preparation of Drug Delivery Systems
-
Dissolve this compound and Polymer: Dissolve 50 mg of this compound and 200 mg of a biodegradable polymer (e.g., PLGA) in 10 mL of a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Emulsification: Add the organic phase dropwise to 50 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v PVA) under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight under a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.
-
Lipid Dissolution: Dissolve 100 mg of lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 10 mg of this compound in 10 mL of a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Dissolution: Dissolve 100 mg of this compound and 1000 mg of a hydrophilic carrier (e.g., PVP K30 or HPMC) in a suitable common solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a suitable temperature (e.g., 45°C) until a solid mass is formed.
-
Drying: Dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
Characterization of Drug Delivery Systems
-
Sample Preparation: Disperse a small amount of the nanoparticle or liposome (B1194612) formulation in deionized water to obtain a suitable scattering intensity.
-
Instrument Setup: Set the parameters on the DLS instrument, including the dispersant viscosity and refractive index, and equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measurement: Place the sample in a cuvette and perform the DLS measurement to determine the average particle/vesicle size (Z-average), polydispersity index (PDI), and zeta potential.
-
Data Analysis: Analyze the correlation function to obtain the size distribution and the electrophoretic mobility to calculate the zeta potential.
-
Separation of Free Drug: Centrifuge the nanoparticle or liposome suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the formulation.
-
Quantification of Free Drug: Collect the supernatant and determine the concentration of unencapsulated this compound using a validated HPLC method.
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle or liposome formulation using a suitable solvent (e.g., methanol) to release the encapsulated drug. Determine the total drug concentration by HPLC.
-
Calculation:
-
Encapsulation Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%): [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100
-
-
Dialysis Bag Preparation: Hydrate a dialysis membrane (with a molecular weight cut-off that allows the diffusion of the drug but retains the delivery system, e.g., 12-14 kDa) in the release medium.
-
Sample Loading: Place a known amount of the this compound formulation (e.g., equivalent to 5 mg of the drug) into the dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in a known volume of release medium (e.g., 100 mL of simulated gastric fluid pH 1.2 for the first 2 hours, followed by simulated intestinal fluid pH 6.8) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
In Vivo Pharmacokinetic Study
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Dosing: Administer the this compound formulations (e.g., pure drug suspension, nanoparticle suspension, liposome suspension, or solid dispersion reconstituted in water) orally via gavage at a dose equivalent to 50 mg/kg of this compound.
-
Blood Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[14]
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Hypothesized Signaling Pathways Modulated by this compound
Based on studies of other steroidal saponins, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.[1][15][16][17][18][19][20][21][22][23][24] The following diagrams illustrate these hypothesized pathways.
Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Figure 2: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.
Figure 3: Hypothesized modulation of the Wnt/β-catenin signaling pathway by this compound.
Figure 4: Experimental workflow for developing and evaluating this compound drug delivery systems.
References
- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. japsonline.com [japsonline.com]
- 10. iosrphr.org [iosrphr.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. ajprd.com [ajprd.com]
- 13. unmc.edu [unmc.edu]
- 14. fda.gov [fda.gov]
- 15. A new steroidal saponin, furotrilliumoside from Trillium tschonoskii inhibits lipopolysaccharide-induced inflammation in Raw264.7 cells by targeting PI3K/Akt, MARK and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A steroidal saponin isolated from Allium chinense simultaneously induces apoptosis and autophagy by modulating the PI3K/Akt/mTOR signaling pathway in human gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes | MDPI [mdpi.com]
- 20. Frontiers | Advances in ginsenoside treatment for common kidney diseases: pharmacological evaluation and potential mechanisms [frontiersin.org]
- 21. ERK signaling pathway is involved in p15INK4b/p16INK4a expression and HepG2 growth inhibition triggered by TPA and Saikosaponin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Saponin from Tupistra chinensis Baker on proliferation and apoptosis of ovarian cancer cells by Wnt/β-Catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl Protogracillin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Methyl protogracillin (B10789082) for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Methyl protogracillin and why is its solubility a concern?
This compound is a steroidal saponin, a class of naturally occurring glycosides.[1] Like many other steroidal saponins (B1172615), it possesses a complex, high molecular weight structure that leads to poor aqueous solubility.[2][3] This low solubility can be a significant hurdle in in vitro studies, as achieving the desired concentrations in aqueous cell culture media without precipitation is challenging.
Q2: What is the recommended solvent for creating a stock solution of this compound?
The most commonly recommended solvent for dissolving this compound and other steroidal saponins is dimethyl sulfoxide (B87167) (DMSO).[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 1%, with many researchers aiming for 0.1% to 0.5% to minimize any potential off-target effects.[6]
Q4: My this compound is not dissolving well even in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, gentle warming of the solution to 37°C and brief sonication can help to facilitate dissolution. However, be cautious with temperature to avoid any potential degradation of the compound.
Q5: Can I use other organic solvents to dissolve this compound?
While DMSO is the primary choice, other organic solvents like ethanol (B145695) may also be used.[6] However, their solvating power for this specific compound might be lower than DMSO. If using ethanol, it is also critical to ensure the final concentration in the cell culture medium is low and non-toxic to the cells being used.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | The aqueous solubility of this compound has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. 2. Use a co-solvent system: Prepare a stock solution in 100% DMSO and then dilute it in a mixture of DMSO and your aqueous buffer (e.g., a 1:1 solution of DMSO:PBS) before final dilution in the medium.[6] 3. Employ solubilizing agents: Consider the use of surfactants or cyclodextrins in your final assay medium to enhance solubility. |
| Cloudiness or opalescence in the final assay solution. | Formation of micelles or fine precipitates. | 1. Filter the final solution: Use a sterile 0.22 µm syringe filter to remove any undissolved particles before adding to cells. 2. Visually inspect before use: Always check your final solution for any signs of precipitation before adding it to your experimental wells. |
| Inconsistent results between experiments. | Variability in the solubilization of this compound. | 1. Standardize your stock solution preparation: Always use the same procedure (solvent, concentration, warming, sonication) to prepare your stock solution. 2. Prepare fresh dilutions: Avoid storing diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. It is best to prepare fresh dilutions for each experiment.[6] |
Data Presentation: Solubility Characteristics of this compound
| Solvent | Solubility | Comments |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, though may be less effective. |
| Water / Aqueous Buffers | Poorly soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonication bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in addition to warming, place the tube in a sonication bath for 5-10 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the this compound stock solution into the final cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure that the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.5%). For example, if your stock solution is 10 mM in DMSO and your highest desired final concentration is 10 µM, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Gently mix the working solutions by pipetting up and down.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
-
Add the prepared working solutions to your cell culture plates.
-
Include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.
Protocol 3: Enhancing Aqueous Solubility using Bovine Serum Albumin (BSA)
Objective: To improve the solubility and delivery of this compound to cells by complexing it with fatty acid-free BSA.[7]
Materials:
-
This compound stock solution in ethanol (prepare as in Protocol 1, substituting DMSO with ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
Procedure:
-
Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Gently agitate to dissolve without creating excessive foam. Filter-sterilize the BSA solution using a 0.22 µm filter.
-
In a sterile conical tube, warm the required volume of the 10% BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the this compound stock solution (in ethanol) to the pre-warmed BSA solution while gently swirling. A common molar ratio of fatty acid (as a proxy for the lipophilic compound) to BSA is between 2:1 and 6:1.[7]
-
Incubate the mixture at 37°C for at least 30-60 minutes with occasional swirling to allow for complex formation. The solution should become clear.[7]
-
This this compound-BSA complex can now be diluted to the final working concentration in your complete cell culture medium.
-
Remember to prepare a vehicle control with the same concentrations of ethanol and BSA without the this compound.[7]
Mandatory Visualization
Potential Signaling Pathway Affected by this compound
Based on studies of the related steroidal saponin, Methyl Protodioscin, a potential mechanism of action for this compound could involve the inhibition of the PI3K/Akt signaling pathway.[8][9][10][11] This pathway is crucial for cell survival, proliferation, and migration.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Improving Solubility
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 生长调节剂 — 植物组织培养实验方案 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The key regulatory roles of the PI3K/Akt signaling pathway in the functionalities of mesenchymal stem cells and applications in tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Methyl Protogracillin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to Methyl Protogracillin (B10789082) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Methyl Protogracillin and what is its known anti-cancer activity?
A1: this compound (NSC-698792) is a furostanol saponin (B1150181) isolated from the rhizome of Dioscorea collettii var. hypoglauca.[1] It has demonstrated cytotoxic activity against a wide range of human cancer cell lines, including leukemia, colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, and breast cancer.[1] The compound shows particular selectivity against certain cell lines within these cancer types.[1] Analysis suggests that this compound may have a novel mechanism of action, as its cytotoxicity pattern does not match other compounds in the National Cancer Institute's database.[1] A related compound, gracillin, has been shown to induce apoptosis in cancer cells, suggesting a potential mechanism of action for this compound.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, cancer cells can develop resistance to anti-cancer agents through several general mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of survival pathways, such as the STAT3 signaling pathway, can promote cell proliferation and prevent apoptosis, thereby counteracting the effects of the drug.[3][4]
-
Evasion of Apoptosis: Cancer cells can acquire defects in apoptotic signaling pathways, making them resistant to drugs that aim to induce programmed cell death.[5][6] This can involve the upregulation of anti-apoptotic proteins like Bcl-2 and IAPs.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Alterations in Drug Metabolism: Cancer cells may alter their metabolic pathways to inactivate the drug or reduce its effectiveness.[8]
-
Target Modification: Although the direct target of this compound is not yet fully elucidated, mutations or alterations in the target protein can prevent the drug from binding and exerting its effect.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance.[9]
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After Treatment with this compound
If you observe a decrease in the expected level of cell death in your cancer cell line following treatment with this compound, consider the following troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Cell Health and Passage Number: Ensure you are using cells from a consistent and low passage number, as prolonged culturing can lead to phenotypic changes.
-
Drug Concentration and Stability: Confirm the concentration and integrity of your this compound stock. Prepare fresh dilutions for each experiment.
-
Assay-Specific Issues: Review the protocol for your cell viability or apoptosis assay for any potential errors in execution. For example, in an MTT assay, ensure complete solubilization of formazan (B1609692) crystals.
Step 2: Investigate Apoptosis Evasion
-
Hypothesis: The resistant cells may have acquired alterations in apoptosis signaling pathways.
-
Experiment: Use Western blotting to assess the expression levels of key apoptosis-related proteins in both sensitive and resistant cell lines, with and without this compound treatment.
-
Expected Outcome: Resistant cells may show increased levels of anti-apoptotic proteins and/or decreased levels of pro-apoptotic proteins and reduced caspase activation upon treatment.
Step 3: Assess for Activation of Pro-Survival Signaling
-
Hypothesis: Constitutive activation of a pro-survival pathway, such as STAT3, may be conferring resistance.
-
Experiment: Use Western blotting to examine the phosphorylation status of STAT3 (p-STAT3), which indicates its activation, in both sensitive and resistant cell lines.[4]
-
Expected Outcome: Resistant cells may exhibit higher basal levels of p-STAT3 or sustained p-STAT3 activation upon this compound treatment compared to sensitive cells.
Problem 2: IC50 Value of this compound is Significantly Higher in a Sub-population of Cells
If you notice a sub-population of your cancer cell line is less sensitive to this compound, this may indicate the emergence of a resistant clone.
Step 1: Isolate and Expand the Resistant Population
-
Method: Culture the cells in the continuous presence of a low dose of this compound, gradually increasing the concentration over time. This will select for and expand the resistant cells.[12][13]
Step 2: Characterize the Resistant Phenotype
-
Experiment: Once a stable resistant cell line is established, perform a comprehensive analysis to identify the mechanism of resistance.
-
Cell Viability Assays: Confirm the shift in IC50 value compared to the parental line.
-
Western Blotting: Analyze key proteins in apoptosis and survival signaling pathways as described in Problem 1.
-
Drug Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123) to measure the activity of efflux pumps like P-glycoprotein. Overexpression of these pumps can be confirmed by Western blotting.
-
Data Presentation
Table 1: Cytotoxicity of this compound (NSC-698792) Against Various Human Cancer Cell Lines
| Cancer Subpanel | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
| Leukemia | CCRF-CEM | > 2.0 (Least Sensitive) |
Data summarized from Hu, K. et al. (2001).[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This protocol is used to detect specific proteins in a cell lysate.[15][16][17]
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for identifying and overcoming resistance to this compound.
Caption: The STAT3 signaling pathway as a potential mediator of resistance.
Caption: Intrinsic and extrinsic apoptosis pathways potentially affected in resistant cells.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics [mdpi.com]
- 3. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis pathways in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highlighted STAT3 as a potential drug target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western blot protocol | Abcam [abcam.com]
Optimizing dosage and treatment schedules for Methyl protogracillin in vivo
Technical Support Center: Methyl Protogracillin (B10789082) (MPG) In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Methyl Protogracillin (MPG) in in vivo experiments. MPG is a selective inhibitor of the Kinase Associated Protein 6 (KAP6) within the Raptor-Kinase Signaling Pathway, a critical regulator of tumor cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial efficacy studies in a standard subcutaneous xenograft model (e.g., using NSG mice), a starting dose of 25 mg/kg administered daily via oral gavage is recommended.[1] This recommendation is based on dose-ranging studies summarized in Table 1. Researchers should always perform a pilot study to determine the maximum tolerated dose (MTD) in their specific model.[1]
Q2: Which vehicle is recommended for solubilizing MPG for in vivo administration?
A2: this compound is a poorly water-soluble compound.[2][3][4] A common and effective vehicle for oral administration is a formulation of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. Detailed preparation steps are available in the Experimental Protocols section. It is critical to ensure the final solution is clear and free of precipitates before administration.[5]
Q3: What are the expected pharmacokinetic (PK) properties of MPG in mice?
A3: Following a single oral dose of 25 mg/kg, MPG exhibits moderate bioavailability and reaches peak plasma concentration within 2 hours. Key pharmacokinetic parameters are detailed in Table 2. Note that PK parameters can vary between different mouse strains, although major differences are not always observed.[6][7]
Q4: What pharmacodynamic (PD) markers can be used to confirm MPG target engagement in vivo?
A4: To confirm that MPG is inhibiting its target, KAP6, researchers should measure the phosphorylation status of its direct downstream substrate, Proliferation Factor 3 (PF3). Tumor tissue can be collected at various time points (e.g., 2, 6, and 24 hours) after a single dose of MPG to assess the level of phosphorylated PF3 (p-PF3) via Western blot or ELISA.[8] A significant reduction in p-PF3 indicates successful target engagement.
Troubleshooting Guide
Issue 1: Poor drug solubility or precipitation during preparation.
-
Problem: The MPG solution is cloudy or forms a precipitate after being diluted in the final vehicle. This is a common issue with poorly soluble compounds.[5]
-
Solution Steps:
-
Ensure Proper Mixing Order: Always add the DMSO stock solution of MPG slowly into the pre-mixed vehicle while vortexing to prevent the compound from crashing out.
-
Gentle Warming and Sonication: Warming the solution to 37°C and using a bath sonicator can help dissolve the compound.[5] Avoid excessive heat to prevent degradation.
-
Adjust Vehicle Composition: If precipitation persists, consider increasing the percentage of co-solvents like PEG300 or the surfactant Tween® 80.[5] Refer to Table 3 for alternative vehicle formulations.
-
Verify pH: Ensure the final pH of the vehicle is within a physiologically acceptable range (6.8-7.2), as pH can significantly affect the solubility of some compounds.[5][9]
-
Issue 2: Signs of toxicity in mice (e.g., >15% body weight loss, lethargy).
-
Problem: The administered dose of MPG is above the maximum tolerated dose (MTD) for the specific mouse strain or model being used.
-
Solution Steps:
-
Reduce the Dose: Immediately lower the dose by 25-50% or switch to a less frequent dosing schedule (e.g., every other day).
-
Switch to a More Tolerable Vehicle: High concentrations of organic solvents like DMSO can cause toxicity. Try a vehicle with a lower percentage of DMSO or alternative solubilizing agents like cyclodextrins.[5]
-
Re-evaluate the MTD: If toxicity is observed in the main study, it is crucial to perform a formal MTD study with smaller cohorts to establish a safe and effective dose range for your experimental conditions.[1]
-
Issue 3: Lack of anti-tumor efficacy at the recommended dose.
-
Problem: No significant reduction in tumor growth is observed compared to the vehicle-treated control group.
-
Solution Steps:
-
Verify Target Engagement: Before escalating the dose, perform a pharmacodynamic (PD) study to confirm that MPG is inhibiting its target in the tumor tissue (see FAQ Q4). If the target is not being inhibited, this could point to issues with drug exposure.
-
Check Pharmacokinetics: The heterogeneous delivery of drugs into tumors can lead to variable outcomes.[10] Consider performing a PK study to ensure that adequate drug concentrations are being achieved in the plasma and tumor.
-
Increase Dose or Frequency: If the drug is well-tolerated and target engagement is incomplete, a dose escalation study may be warranted.[1] Increase the dose incrementally (e.g., to 40 mg/kg, then 50 mg/kg) while carefully monitoring for toxicity.
-
Evaluate the Xenograft Model: The choice of cell line and whether the model is subcutaneous or orthotopic can significantly impact treatment response.[11] Some models may have intrinsic resistance mechanisms or poor drug perfusion.[12]
-
Data Presentation
Table 1: Summary of Dose-Ranging Efficacy Study in NSCLC Xenograft Model Data from a 21-day study in female athymic nude mice bearing NCI-H460 tumors.
| Dose (mg/kg, p.o., QD) | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Observations |
| Vehicle Control | 0% | +5.2% | No adverse effects. |
| 10 mg/kg | 28% | +4.8% | Well-tolerated. |
| 25 mg/kg | 65% | +3.1% | Recommended Starting Dose. |
| 50 mg/kg | 82% | -8.5% | Mild, reversible weight loss. |
| 75 mg/kg | 85% | -16.3% | Significant weight loss; dose not tolerated. |
Table 2: Key Pharmacokinetic Parameters of MPG in CD-1 Mice Parameters following a single 25 mg/kg oral (p.o.) or 5 mg/kg intravenous (i.v.) dose.
| Parameter | Oral (p.o.) | Intravenous (i.v.) |
| Cmax (ng/mL) | 1,250 | 4,500 |
| Tmax (h) | 2.0 | 0.25 |
| AUC (0-inf) (ng·h/mL) | 8,750 | 5,800 |
| Half-life (t½) (h) | 4.5 | 3.8 |
| Bioavailability (%) | 30.2% | N/A |
Table 3: Alternative Dosing Vehicles for Poorly Soluble MPG
| Vehicle Composition | Final DMSO % | Use Case | Notes |
| 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | 10% | Standard Oral (p.o.) | Well-tolerated for daily dosing. |
| 5% DMSO, 20% Solutol HS 15, 75% PBS | 5% | Intravenous (i.v.) | Lower DMSO content reduces risk of hemolysis. |
| 5% DMSO, 40% HP-β-CD (in water) | 5% | Subcutaneous (s.c.) | Cyclodextrin formulation can improve solubility and reduce local irritation. |
Experimental Protocols
Protocol 1: Preparation of MPG for Oral Administration (25 mg/kg)
-
Calculate Required Mass: For a 10 mL dosing solution at 2.5 mg/mL (for a 10 mL/kg dosing volume), weigh out 25 mg of this compound powder.
-
Initial Solubilization: Add 1.0 mL of 100% DMSO to the MPG powder. Vortex and gently warm (37°C) until fully dissolved. This creates a 25 mg/mL stock solution.
-
Prepare Co-Solvent Mixture: In a separate 15 mL conical tube, combine 4.0 mL of PEG300 and 0.5 mL of Tween® 80. Vortex to mix thoroughly.
-
Final Formulation: While vortexing the co-solvent mixture, slowly add the 1.0 mL MPG/DMSO stock solution.
-
Add Aqueous Component: Add 4.5 mL of sterile saline to the mixture and continue to vortex until a clear, homogenous solution is formed.
-
Pre-Dose Check: Visually inspect the solution for any precipitates before drawing it into the dosing syringe.[5]
Protocol 2: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Implantation: Culture NCI-H460 human non-small cell lung cancer cells. Harvest cells during the exponential growth phase and resuspend them in sterile PBS at a concentration of 5 x 10⁷ cells/mL.[8]
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each female athymic nude mouse.[8]
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume and mouse body weight 2-3 times per week.[8] Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, MPG 25 mg/kg, MPG 50 mg/kg).
-
Drug Administration: Prepare the dosing solutions as described in Protocol 1. Administer the assigned treatment daily via oral gavage at a volume of 10 mL/kg.
-
Study Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines. At the end of the study, euthanize the mice and collect tumors for further analysis.[8]
Visualizations
// Pathway connections RTK -> Raptor [color="#4285F4"]; Raptor -> KAP6 [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; KAP6 -> PF3 [label=" Phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PF3 -> pPF3 [style=invis]; // for layout KAP6 -> pPF3 [color="#4285F4"]; pPF3 -> Proliferation [color="#4285F4"];
// Inhibitor action MPG -> KAP6 [arrowhead=tee, color="#EA4335", penwidth=2.0]; } end_dot Caption: MPG inhibits KAP6 phosphorylation of PF3.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selective Cytotoxicity of Methyl Protogracillin Against Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl protogracillin (B10789082) (MPG). The focus is on strategies to enhance its selective cytotoxicity against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the known spectrum of activity of Methyl protogracillin (MPG) against cancer cells?
A1: this compound has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. In a National Cancer Institute (NCI) screen of 60 human cancer cell lines, MPG was found to be cytotoxic against all tested cell lines from leukemia and solid tumors.[1] It showed particular selectivity against certain cancer types, including colon cancer (KM12), central nervous system (CNS) cancer (U251), melanoma (MALME-3M and M14), renal cancer (786-0 and UO-31), and breast cancer (MDA-MB-231), with GI50 values (concentration for 50% growth inhibition) of less than or equal to 2.0 microM.[1] The selectivity between the most sensitive and least sensitive cell lines ranged from 26- to 56-fold.[1]
Q2: How does this compound induce cancer cell death?
A2: The primary mechanisms by which MPG and related steroidal saponins (B1172615) induce cancer cell death are through the induction of apoptosis and cell cycle arrest. Studies on the closely related compound, Methyl protodioscin (B192190) (MPD), have shown that it can induce G2/M phase cell cycle arrest in various cancer cell lines, including lung, liver, and cervical cancer.[2] This is often accompanied by the modulation of key regulatory proteins. The induction of apoptosis by MPD involves the mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and activation of caspases.[3]
Q3: What is the evidence for the selective cytotoxicity of MPG and related compounds against cancer cells versus normal cells?
A3: While data directly comparing MPG's cytotoxicity on a wide range of cancer and normal cell lines is limited, studies on the related compound protodioscin have shown a favorable selectivity profile. For instance, protodioscin and dioscin (B1662501) exhibited high cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) with IC50 values ranging from 1.53 µM to 6 µM, while showing low cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs), with an IC50 of ≥ 50 µM.[4] This suggests a significant therapeutic window for this class of compounds.
Q4: How can the selective cytotoxicity of this compound be enhanced?
A4: Two primary strategies can be employed to enhance the selective cytotoxicity of MPG:
-
Combination Therapy: Combining MPG with conventional chemotherapeutic agents can lead to synergistic effects, allowing for lower, less toxic doses of each agent while achieving a greater anti-cancer effect. For instance, the combination of methyl protodioscin with carboplatin (B1684641) has been shown to have a synergistic effect in decreasing the viability of ovarian cancer cells.[5]
-
Nanoparticle-Based Drug Delivery: Encapsulating MPG within nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[6][7] Furthermore, nanoparticles can be functionalized with targeting ligands to specifically deliver the drug to cancer cells, thereby reducing off-target toxicity to normal tissues.[8]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay (e.g., MTT assay) results.
-
Possible Cause 1: Saponin-induced membrane disruption. Saponins can interact with cell membranes, potentially interfering with the assay reagents.
-
Troubleshooting Step: Run a parallel assay to measure membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay. This will help distinguish between metabolic inhibition and direct membrane damage.
-
-
Possible Cause 2: Compound precipitation. MPG, being a steroidal saponin, may have limited aqueous solubility, leading to precipitation at higher concentrations.
-
Troubleshooting Step: Visually inspect the wells for any precipitate under a microscope. If precipitation is observed, consider using a solubilizing agent (e.g., DMSO) at a concentration that is non-toxic to the cells, or prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Inconsistent cell seeding. Uneven cell distribution in the microplate can lead to significant well-to-well variations.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and gently swirl the plate after seeding to ensure even distribution.
-
Issue 2: Difficulty in interpreting apoptosis assay (e.g., Annexin V/PI staining) results.
-
Possible Cause 1: Overlapping apoptotic and necrotic populations. At high concentrations or after prolonged incubation, MPG may induce secondary necrosis, making it difficult to distinguish from apoptosis.
-
Troubleshooting Step: Perform a time-course experiment to identify an earlier time point where apoptosis is clearly distinguishable from necrosis. Also, analyze a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat-shocked cells) to properly set the gates on the flow cytometer.
-
-
Possible Cause 2: Cell detachment. Adherent cells may detach upon undergoing apoptosis, leading to their loss during washing steps.
-
Troubleshooting Step: Collect both the supernatant and the adherent cells for analysis. Centrifuge the supernatant to pellet any detached cells and combine them with the trypsinized adherent cells before staining.
-
Issue 3: Inconsistent results in Western blot analysis for signaling pathway proteins.
-
Possible Cause 1: Suboptimal protein extraction. Incomplete lysis of cells can lead to inaccurate protein quantification.
-
Troubleshooting Step: Use a lysis buffer containing appropriate detergents and protease/phosphatase inhibitors. Ensure complete cell lysis by vortexing or sonication.
-
-
Possible Cause 2: Low abundance of target protein. Some signaling proteins may be expressed at low levels.
-
Troubleshooting Step: Increase the amount of protein loaded onto the gel. Use a more sensitive chemiluminescent substrate for detection.
-
-
Possible Cause 3: Antibody non-specificity.
-
Troubleshooting Step: Validate the antibody by running a positive and negative control. Check the manufacturer's datasheet for recommended cell lines and conditions.
-
Quantitative Data
Table 1: Cytotoxicity of this compound and Related Compounds against various Cancer Cell Lines.
| Compound | Cancer Cell Line | Cancer Type | GI50 / IC50 (µM) |
| This compound | KM12 | Colon Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 | |
| MALME-3M | Melanoma | ≤ 2.0 | |
| M14 | Melanoma | ≤ 2.0 | |
| 786-0 | Renal Cancer | ≤ 2.0 | |
| UO-31 | Renal Cancer | ≤ 2.0 | |
| MDA-MB-231 | Breast Cancer | ≤ 2.0 | |
| Methyl protoneogracillin (B10789027) | CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 | |
| KM12 | Colon Cancer | ≤ 2.0 | |
| SF-539 | CNS Cancer | ≤ 2.0 | |
| U251 | CNS Cancer | ≤ 2.0 | |
| M14 | Melanoma | ≤ 2.0 | |
| 786-0 | Renal Cancer | ≤ 2.0 | |
| DU-145 | Prostate Cancer | ≤ 2.0 | |
| MDA-MB-435 | Breast Cancer | ≤ 2.0 | |
| Methyl protodioscin | HCT-15 | Colon Cancer | < 2.0 |
| MDA-MB-435 | Breast Cancer | < 2.0 | |
| Leukemia Cell Lines | Leukemia | 10-30 | |
| Protodioscin | MDA-MB-468 | Triple-Negative Breast Cancer | 2.56 |
| MCF-7 | ER-positive Breast Cancer | 6 | |
| Dioscin | MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 |
| MCF-7 | ER-positive Breast Cancer | 4.79 |
Data compiled from multiple sources.[1][4][9][10]
Table 2: Selective Cytotoxicity of Protodioscin and Dioscin.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Protodioscin | MDA-MB-468 | Triple-Negative Breast Cancer | 2.56 | > 19.5 |
| MCF-7 | ER-positive Breast Cancer | 6 | > 8.3 | |
| PBMC | Normal | ≥ 50 | - | |
| Dioscin | MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | > 32.7 |
| MCF-7 | ER-positive Breast Cancer | 4.79 | > 10.4 | |
| PBMC | Normal | ≥ 50 | - |
Data adapted from Bouchmaa N, et al. (2023).[4]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Caption: Experimental workflow for assessing synergistic effects of MPG in combination therapy.
Caption: Experimental workflow for enhancing MPG's selective cytotoxicity using nanoparticle delivery.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Methyl Protogracillin in Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of Methyl protogracillin (B10789082) during preclinical evaluation. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Methyl protogracillin and what is its known primary activity?
This compound is a steroidal saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca.[1] Preclinical studies have demonstrated its cytotoxic activity against a range of human cancer cell lines, with particular sensitivity noted in leukemia, central nervous system (CNS) cancer, and prostate cancer cell lines.[1] A preliminary in vivo study in mice established a maximum tolerated dose of 600 mg/kg, suggesting a potential therapeutic window.[1] While its precise mechanism of action is not fully elucidated, its structural similarity to other steroidal saponins (B1172615) suggests potential interactions with cell membranes and signaling pathways.
Q2: Why is it crucial to investigate the off-target effects of this compound?
Off-target effects, where a drug interacts with unintended biological molecules, are a primary cause of adverse drug reactions and preclinical or clinical trial failures.[2][3] Early identification and management of these effects for a novel compound like this compound are essential to:
-
Reduce Safety-Related Attrition: Unforeseen toxicity is a major reason for the discontinuation of drug candidates.[3]
-
Enhance Therapeutic Index: By understanding and minimizing off-target activities, the specificity of the drug for its intended target can be improved, potentially leading to a better safety and efficacy profile.
-
Inform Clinical Trial Design: Knowledge of potential off-target liabilities allows for the development of targeted safety monitoring plans in clinical studies.[4]
Q3: What are the initial steps to predict potential off-target effects of this compound?
Before initiating extensive in vitro and in vivo studies, computational and predictive approaches can provide valuable initial insights. These methods can help prioritize experimental resources and generate testable hypotheses.
-
Computational Off-Target Prediction: Utilize platforms like Off-Target Safety Assessment (OTSA) which employ a combination of 2D and 3D chemical similarity, machine learning algorithms, and quantitative structure-activity relationship (QSAR) models.[3][5] These tools compare the structure of this compound against large databases of compounds with known biological activities to predict potential off-target interactions.[3][5]
-
Literature Analysis of Structural Analogs: Investigate the known biological activities and off-target effects of structurally similar compounds. For instance, a related compound, Methyl protodioscin, has been shown to affect the ADAM15, FAK, ERK, and PI3K/Akt signaling pathways.[6] This suggests that these pathways warrant investigation for this compound.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in a Non-Target Cell Line
You observe significant cytotoxicity in a cell line that does not express the intended target of this compound.
Possible Cause: This is a strong indicator of an off-target effect. The compound may be interacting with one or more unintended proteins or cellular pathways.
Troubleshooting Steps:
-
Confirm the Absence of the On-Target: First, verify through methods like Western Blot or qPCR that the intended target is indeed not expressed in the affected cell line.
-
Broad-Spectrum Kinase Panel Screening: A common source of off-target effects is the inhibition of unintended kinases. A high-throughput screen against a panel of kinases can quickly identify potential off-target interactions.
-
Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify the cellular binding partners of this compound.[2]
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to characterize the cellular response to this compound and compare it to the effects of compounds with known mechanisms of action.
Problem 2: Inconsistent Results Between In Vitro and In Vivo Studies
In vitro studies show high potency and selectivity, but in vivo studies in animal models reveal unexpected toxicity or lack of efficacy.
Possible Cause: Discrepancies can arise from metabolic transformation of the parent compound, differences in target engagement in a complex biological system, or engagement of off-targets that are not present in the simplified in vitro model.
Troubleshooting Steps:
-
Metabolite Profiling: Identify the major metabolites of this compound in the preclinical species. These metabolites can be synthesized and tested for on-target and off-target activities.
-
In-depth Toxicological Assessment: Conduct comprehensive toxicology studies in a relevant animal model.[7] This should include histopathology, clinical chemistry, and hematology to identify target organs of toxicity.[7]
-
Species Selection Rationale: Ensure the chosen animal model is appropriate. The metabolic profile and the expression of both on- and off-targets should ideally be similar to humans.[8]
-
Dose-Response Relationship: Carefully establish the dose-response relationship for both efficacy and toxicity to determine the therapeutic index.[8]
Data Presentation
Table 1: Hypothetical Off-Target Kinase Screening Results for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Potential Implication |
| Target Kinase X | 95% | 50 | On-Target Activity |
| Off-Target Kinase A | 85% | 250 | Potential for cardiovascular side effects |
| Off-Target Kinase B | 60% | 1200 | Potential for metabolic disturbances |
| Off-Target Kinase C | 15% | >10,000 | Likely not a significant off-target |
Table 2: Summary of Preclinical Toxicology Findings for this compound
| Parameter | Finding | Species | Dose |
| Maximum Tolerated Dose | 600 mg/kg | Mouse | Single Dose |
| Target Organ of Toxicity | Liver (mild elevation in ALT/AST) | Rat | 100 mg/kg/day (14 days) |
| Cardiovascular Effects | None observed | Dog | 50 mg/kg/day (14 days) |
| CNS Effects | None observed | Mouse | Up to 600 mg/kg |
Experimental Protocols
Protocol 1: Compound-Centric Chemical Proteomics (CCCP) for Off-Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and a biotin (B1667282) tag. Ensure the modification does not significantly alter the compound's primary activity.
-
Cell Lysis: Prepare a lysate from the cell line of interest, ensuring protein integrity.
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for binding to target and off-target proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were specifically pulled down by the this compound probe compared to a control (e.g., beads alone or a structurally similar but inactive compound).
Visualizations
Caption: Workflow for identifying and managing off-target effects.
Caption: Postulated off-target signaling pathway for this compound.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. propharmagroup.com [propharmagroup.com]
How to address the poor water solubility of steroidal saponins in experiments?
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor water solubility of steroidal saponins (B1172615) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My steroidal saponin (B1150181) is poorly soluble in aqueous solutions. What are the first steps I should take?
A: When facing solubility challenges, it's best to start with the simplest and most common methods before moving to more complex techniques. The initial approach should involve the use of co-solvents and adjusting physical conditions like temperature.
Initial Troubleshooting Workflow:
Caption: A general workflow for troubleshooting poor steroidal saponin solubility.
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution. This reduces the polarity of the solvent system, which can significantly improve the solubility of hydrophobic compounds.[] Common co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (B87167) (DMSO).[]
-
Temperature: Cautiously increasing the temperature of the solution can enhance solubility.[2] However, be aware that high temperatures can potentially degrade the saponin structure.[3] It is recommended to conduct stability tests.
-
pH Adjustment: For steroidal saponins with ionizable groups (e.g., carboxylic acids), adjusting the pH of the medium can increase solubility.[][4][5] Basic saponins will be more soluble in acidic conditions, and acidic saponins will be more soluble in basic conditions.
Q2: How can I use surfactants or other saponins to improve solubility?
A: This technique, known as micellar solubilization, is a highly effective method. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like steroidal saponins can be encapsulated within this hydrophobic core, allowing them to be dispersed in the aqueous medium.[6][7][8]
Interestingly, some saponins can act as natural surfactants themselves and can be used to solubilize other, more hydrophobic saponins or drugs.[6][7][8][9]
Mechanism of Micellar Solubilization:
Caption: Diagram showing a saponin encapsulated within a surfactant micelle.
Solubility Enhancement Data using Saponins as Solubilizers:
| Solubilizing Agent | Compound | Solubility Increase (Approx. Fold) |
| Quillaja saponaria extract (QD) | Danazol | 150 |
| Quillaja saponaria extract (QD) | Fenofibrate | 100 |
Data sourced from a study on hydrophobic drugs, demonstrating the potential of saponin extracts as powerful solubilizing agents.[9]
Q3: What are cyclodextrins and how can they help with my experiment?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] This structure allows them to encapsulate poorly water-soluble "guest" molecules, such as steroidal saponins, forming a "host-guest" or inclusion complex. This complex is water-soluble, effectively increasing the concentration of the saponin that can be dissolved in an aqueous solution.[10][11][12][13]
Formation of a Cyclodextrin (B1172386) Inclusion Complex:
Caption: Encapsulation of a steroidal saponin within a cyclodextrin molecule.
Experimental Protocol: Preparation of a Saponin-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Determine the optimal molar ratio of saponin to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility.[11][12][13]
-
Mixing: Accurately weigh the steroidal saponin and the cyclodextrin. Place the powders in a mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50% v/v) to the mortar to form a paste.
-
Trituration: Knead the paste thoroughly with a pestle for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, freeze-drying (lyophilization) can be used.
-
Pulverization: Grind the dried complex into a fine powder and store it in a desiccator.
-
Solubility Testing: Test the solubility of the resulting complex in water compared to the pure saponin. Studies have shown this method can greatly increase water solubility.[12]
Q4: I've heard of "solid dispersions." Is this a suitable method for steroidal saponins?
A: Yes, creating a solid dispersion is an excellent and widely used technique to improve the solubility and dissolution rate of poorly soluble compounds.[14][15] A solid dispersion is a system where the drug (saponin) is dispersed in an inert, hydrophilic carrier or matrix at a solid state. This can be achieved by converting the crystalline saponin into a more soluble amorphous form.[15]
Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):
Caption: The solvent evaporation method for preparing a solid dispersion.
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation)
-
Carrier Selection: Choose a suitable hydrophilic carrier. Common choices include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).[16][17]
-
Solvent Selection: Identify a common volatile solvent that can dissolve both the steroidal saponin and the carrier. Examples include ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol.[16][17]
-
Dissolution: Dissolve the saponin and the carrier in the selected solvent in the desired weight ratio.
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature. This will leave a solid mass or film.
-
Drying: Place the resulting solid in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Milling: Scrape the dried solid and grind it into a fine powder using a mortar and pestle, then pass it through a sieve to ensure uniform particle size. The resulting powder is the solid dispersion, which should exhibit improved solubility in aqueous media.[16]
Q5: Are there any "green" or novel solvent systems for steroidal saponins?
A: Yes, Natural Deep Eutectic Solvents (NADES) are emerging as an effective and environmentally friendly alternative to traditional organic solvents for extracting and dissolving plant-based compounds, including steroidal saponins.[18][19] NADES are mixtures of natural compounds, such as choline (B1196258) chloride, with hydrogen bond donors like sugars, organic acids, or amino acids.[19][20]
Table of Effective NADES for Steroidal Saponin Extraction/Solubilization:
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |
| Choline chloride | Malonic acid | 1:1 |
| Choline chloride | DL-Malic acid | 1:1 |
| Choline chloride | Lactic acid | 1:1 |
| Betaine | Malonic acid | 1:1 |
| Betaine | DL-Malic acid | 1:1 |
Data sourced from studies on the extraction of steroidal saponins, where these combinations showed high efficiency.[18][19][20]
Q6: What other advanced techniques can be considered?
A: If the methods above are insufficient, several nanotechnology-based approaches can be employed to enhance the solubility and bioavailability of steroidal saponins.[21]
-
Nanosuspensions: This involves reducing the particle size of the pure saponin to the sub-micron range (typically 200-600 nm).[14] The significant increase in surface area leads to a higher dissolution rate. This is often achieved through media milling or high-pressure homogenization.[14]
-
Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): Saponins can be dissolved in an oil/surfactant mixture that spontaneously forms a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium. This formulation can improve both solubility and membrane permeability.[22]
-
Saponin-Cholesterol Nanocomplexes: Research has shown that steroidal saponins can self-assemble with cholesterol to form nanostructures like nanoparticles or nanofibers.[23] These complexes can reduce the toxicity of the saponin while retaining its bioactivity and improving its delivery characteristics.[23]
References
- 2. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 17. iosrphr.org [iosrphr.org]
- 18. Natural Deep Eutectic Solvents for the Extraction of Bioactive Steroidal Saponins from Dioscoreae Nipponicae Rhizoma [ouci.dntb.gov.ua]
- 19. Natural Deep Eutectic Solvents for the Extraction of Bioactive Steroidal Saponins from Dioscoreae Nipponicae Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iipseries.org [iipseries.org]
- 22. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Strategies to increase the yield of Methyl protogracillin from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Methyl protogracillin (B10789082) from its natural sources, primarily species of the Dioscorea genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of Methyl protogracillin?
This compound is a steroidal saponin (B1150181) predominantly isolated from the rhizomes of various Dioscorea species. Notably, it has been identified in Dioscorea collettii var. hypoglauca and Dioscorea zingiberensis.[1] The concentration of this compound can vary depending on the plant's age, growing conditions, and the specific species or variety.
Q2: What is the general strategy to increase the yield of saponins (B1172615) like this compound?
Strategies to enhance saponin yields can be broadly categorized into two areas:
-
Pre-harvest strategies (In-planta enrichment): These involve stimulating the plant's natural biosynthetic pathways to produce more of the target compound. This is often achieved through the application of elicitors.
-
Post-harvest strategies (Optimization of extraction and purification): These focus on efficiently isolating the compound from the plant matrix while minimizing degradation.
Q3: What are elicitors and how do they work to increase this compound yield?
Elicitors are compounds that induce a defense response in plants, which can lead to an increased production of secondary metabolites like saponins.[2] For saponins, common elicitors include:
-
Methyl jasmonate (MeJA): A plant hormone that is a well-known elicitor of secondary metabolite production.[3][4][5]
-
Salicylic acid (SA): Another plant hormone involved in signaling plant defense.
-
Yeast extract: Contains components that mimic microbial signals, triggering a defense response.
The application of these elicitors can upregulate the expression of key enzymes in the saponin biosynthetic pathway, leading to higher accumulation of the desired compounds.
Q4: What is the general biosynthetic pathway for this compound?
This compound, being a steroidal saponin, originates from the mevalonate (B85504) (MVA) pathway. The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce the steroidal backbone. This backbone is then modified by glycosyltransferases to attach sugar moieties, forming the final saponin structure. While the exact terminal steps for this compound are not fully elucidated in publicly available literature, the general pathway provides a roadmap for metabolic engineering approaches.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound from Extraction
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure the plant material (rhizomes) is thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent is critical. A common starting point for saponin extraction is 70% ethanol (B145695).[8] For this compound, a gradient elution with dichloromethane-methanol-water has been used for enrichment.[8] Experiment with different solvent systems and ratios to optimize the extraction of this specific compound. |
| Degradation of this compound | Avoid excessive heat during extraction and solvent evaporation. Use of a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C) is recommended. |
| Insufficient Extraction Time | Ensure adequate extraction time. Typically, reflux extraction or sonication for several hours, repeated multiple times, is necessary for exhaustive extraction. |
Issue 2: Difficulty in Purifying this compound
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-extraction of Impurities | The crude extract will contain a complex mixture of compounds. A preliminary purification step using macroporous resin chromatography can effectively remove pigments, polysaccharides, and other impurities.[8] |
| Similar Polarities of Saponins | Dioscorea species contain multiple saponins with similar structures and polarities, making separation challenging. High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for separating such closely related compounds and has been successfully applied to the purification of saponins from Dioscorea.[8] |
| Lack of a Specific Detection Method | Use a suitable detection method for monitoring the purification process. While UV detection can be used, an Evaporative Light Scattering Detector (ELSD) is often more sensitive and suitable for non-chromophoric compounds like saponins. |
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound
This protocol is a general guideline based on methods used for saponin extraction from Dioscorea species.[8]
-
Preparation of Plant Material:
-
Collect fresh rhizomes of a suitable Dioscorea species.
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Slice the rhizomes and dry them in an oven at 50-60°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
-
Solvent Extraction:
-
Extract the powdered rhizomes with 70% ethanol (1:10 w/v) using reflux or sonication for 2 hours.
-
Repeat the extraction three times with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Enrichment using Macroporous Resin:
-
Dissolve the crude extract in water and apply it to a pre-equilibrated D-101 macroporous resin column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the saponin-rich fraction with 60% ethanol.
-
Concentrate the eluate under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the concentrated eluate in water and perform liquid-liquid partitioning with n-butanol.
-
Combine the n-butanol fractions and evaporate the solvent to obtain an enriched saponin extract.
-
Protocol 2: Quantification of this compound using HPLC
This is a general HPLC method that can be optimized for the quantification of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a C18 column and a suitable detector (e.g., DAD or ELSD).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-15 min: 25% A to 33% A
-
15-45 min: 33% A to 60% A
-
45-48 min: 60% A
-
48-49 min: 60% A to 25% A
-
49-55 min: 25% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the accurately weighed extract in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak by comparing the retention time with the standard. Quantify the amount based on the peak area and the calibration curve.
Quantitative Data
The following table summarizes the yield of diosgenin, a related steroidal saponin, after treatment with Methyl Jasmonate (MeJA) in Trigonella foenum-graecum seedlings. While not specific to this compound, this data illustrates the potential for yield enhancement using elicitors.
| Treatment | Diosgenin Yield (%) | Fold Increase | Reference |
| Control | 0.5 - 0.9 | - | [5] |
| 0.01% MeJA | 1.1 - 1.8 | ~2-3 | [5] |
Visualizations
Caption: General biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound extraction.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. sid.ir [sid.ir]
- 7. Steroid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating the anticancer effects of Methyl protogracillin in different cancer models
For Researchers, Scientists, and Drug Development Professionals
Methyl protogracillin (B10789082), a steroidal saponin, has emerged as a compound of interest in anticancer research. This guide provides a comprehensive comparison of its anticancer effects across various cancer models, juxtaposed with established chemotherapeutic agents. Leveraging data from the National Cancer Institute's (NCI) extensive screening program and studies on related compounds, we delve into its cytotoxic profile, potential mechanisms of action, and the experimental frameworks used for its evaluation.
In Vitro Cytotoxicity: A Broad Spectrum of Activity
Methyl protogracillin (NSC-698792) has demonstrated cytotoxic activity against a wide array of human cancer cell lines in the NCI-60 screen.[1] This screening utilizes a sulforhodamine B (SRB) assay to determine the concentration of a compound that causes a 50% reduction in the net protein increase of treated cells (GI50), providing a measure of its growth-inhibitory activity.
The data reveals that this compound is broadly active, with particular sensitivity observed in specific cell lines from various cancer types.
Comparative Cytotoxicity Data
To provide a comprehensive overview, the following tables summarize the GI50 values of this compound against a selection of sensitive cancer cell lines from the NCI-60 panel. For comparative purposes, representative GI50 values for the well-established anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel are also included. It is crucial to note that these values are compiled from different studies and were not obtained from direct head-to-head comparative experiments. Therefore, they should be interpreted with caution as indicative of general potency rather than a direct measure of relative efficacy.
Table 1: Growth Inhibitory (GI50) Activity of this compound in Sensitive Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound (NSC-698792) GI50 (µM)[1] |
| Colon Cancer | KM12 | ≤2.0 |
| CNS Cancer | U251 | ≤2.0 |
| Melanoma | MALME-3M | ≤2.0 |
| M14 | ≤2.0 | |
| Renal Cancer | 786-0 | ≤2.0 |
| UO-31 | ≤2.0 | |
| Breast Cancer | MDA-MB-231 | ≤2.0 |
Table 2: Representative Growth Inhibitory (GI50) Activity of Standard Chemotherapeutic Agents
| Cancer Type | Cell Line | Doxorubicin GI50 (µM) | Cisplatin GI50 (µM) | Paclitaxel GI50 (µM) |
| Colon Cancer | KM12 | Data not readily available | Data not readily available | Data not readily available |
| CNS Cancer | U251 | Data not readily available | Data not readily available | Data not readily available |
| Melanoma | M14 | Data not readily available | Data not readily available | Data not readily available |
| Renal Cancer | 786-0 | Data not readily available | Data not readily available | Data not readily available |
| Breast Cancer | MDA-MB-231 | Data not readily available | Data not readily available | Data not readily available |
| Note: Directly comparable GI50 values for Doxorubicin, Cisplatin, and Paclitaxel in these specific cell lines under the same experimental conditions as the this compound screen are not readily available in the public domain. Researchers should consult specific literature for such comparative data. |
A significant finding from the analysis of this compound's activity profile is its unique pattern of cytotoxicity. A COMPARE analysis, a computational tool developed by the NCI, revealed that no other compounds in their extensive database exhibited a similar mean graph of activity to this compound.[1] This suggests that this compound may exert its anticancer effects through a novel mechanism of action, distinct from that of currently known anticancer agents.
Unraveling the Mechanism of Action: Insights from Related Saponins
While detailed mechanistic studies specifically on this compound are limited, research on structurally related steroidal saponins, such as Methyl protodioscin (B192190) and Gracillin, provides valuable insights into its potential modes of action. These studies suggest that the anticancer effects of this class of compounds may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Proposed Signaling Pathways
Based on studies of related compounds, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Caption: Inferred signaling pathway for this compound.
Studies on the related compound, Methyl protodioscin, have shown that it can induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including liver, lung, and osteosarcoma cells.[2][3][4] This is often associated with the downregulation of Cyclin B1, a key regulator of the G2/M transition, and an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] Furthermore, the activation of caspase cascades, particularly caspase-3 and caspase-9, is a common feature of apoptosis induced by these saponins.[4]
Experimental Protocols: Methodologies for Anticancer Drug Evaluation
The validation of anticancer effects relies on robust and standardized experimental protocols. The following sections detail the methodologies commonly employed in the in vitro evaluation of compounds like this compound.
Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
The NCI-60 screen utilizes the SRB assay to measure drug-induced cytotoxicity.[5] This colorimetric assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a sensitive measure of cell biomass.
Protocol:
-
Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are exposed to various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48 hours).
-
Cell Fixation: The incubation medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Subsequently, 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is read on an automated plate reader at a wavelength of 515 nm. The GI50 value is then calculated from the dose-response curve.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Analysis of the Cytotoxic Effects of Methyl Protogracillin and Gracillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two naturally occurring steroidal saponins (B1172615), methyl protogracillin (B10789082) and gracillin (B1672132). The information presented is curated from peer-reviewed scientific literature to assist researchers in evaluating their potential as anticancer agents. This document summarizes their cytotoxic activity against various cancer cell lines, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways implicated in their mechanisms of action.
Executive Summary
Methyl protogracillin and gracillin, both isolated from plants of the Dioscorea genus, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. While both compounds induce cell death, their potency and selectivity appear to differ. The available data suggests that this compound and its related furostanol saponins exhibit a broad spectrum of activity against solid tumors. Gracillin, a spirostanol (B12661974) saponin, also shows broad-spectrum inhibitory effects and has been noted for its potential to overcome drug resistance. The cytotoxic mechanisms for both compounds predominantly involve the induction of apoptosis, albeit through potentially different signaling cascades.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound (and its closely related analogs methyl protoneogracillin (B10789027) and methyl protodioscin) and gracillin against a panel of human cancer cell lines. The data is presented as GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values in micromolar (µM) concentrations. Lower values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | This compound/Analog (GI50/IC50 in µM) | Gracillin (GI50/IC50 in µM) | Reference |
| Leukemia | ||||
| CCRF-CEM | Leukemia | ≤ 2.0 (as Methyl Protoneogracillin) | 0.58 - 2.44 | [1] |
| RPMI-8226 | Leukemia | ≤ 2.0 (as Methyl Protoneogracillin) | 0.58 - 2.44 | [1] |
| K562 | Chronic Myelogenous Leukemia | Induces G2/M arrest and apoptosis | Not specified | [2] |
| HL60 | Leukemia | Not specified | Induces apoptosis | [3] |
| Colon Cancer | ||||
| HCT-15 | Colon Cancer | < 2.0 (as Methyl Protodioscin) | Not specified | [4] |
| HCT-116 | Colon Cancer | ≤ 2.0 (as Methyl Protoneodioscin) | Not specified | [5] |
| HT29 | Colon Cancer | Not specified | No activity | [1] |
| KM12 | Colon Cancer | ≤ 2.0 (as Methyl Protoneogracillin) | Not specified | [1] |
| Breast Cancer | ||||
| MDA-MB-435 | Breast Cancer | < 2.0 (as Methyl Protodioscin) | Not specified | [4] |
| HS 578T | Breast Cancer | ≤ 2.0 (as Methyl Protoneodioscin) | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | Induces apoptosis | [6] |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | Induces apoptosis | 2.54 | [3] |
| EKVX | Non-Small Cell Lung Cancer | Not specified | No activity | [1] |
| Central Nervous System (CNS) Cancer | ||||
| SF-539 | CNS Cancer | ≤ 2.0 (as Methyl Protoneogracillin) | Not specified | [1] |
| SNB-75 | CNS Cancer | ≤ 2.0 (as Methyl Protoneodioscin) | Not specified | [5] |
| U251 | CNS Cancer | ≤ 2.0 (as Methyl Protoneogracillin) | Not specified | [1] |
| Melanoma | ||||
| M14 | Melanoma | ≤ 2.0 (as Methyl Protoneogracillin) | Not specified | [1] |
| Ovarian Cancer | ||||
| OVCAR-5 | Ovarian Cancer | Not specified | No activity | [1] |
| Prostate Cancer | ||||
| DU-145 | Prostate Cancer | ≤ 2.0 (as Methyl Protoneogracillin) | Not specified | [1] |
| Renal Cancer | ||||
| 786-0 | Renal Cancer | ≤ 2.0 (as Methyl Protoneogracillin) | Not specified | [1] |
| CAKI-1 | Renal Cancer | ≤ 2.0 (as Methyl Protoneodioscin) | Not specified | [5] |
| SN12C | Renal Cancer | Not specified | No activity | [1] |
Note on Nomenclature: The term "this compound" is closely related to "Methyl Protoneogracillin" (NSC-698793) and "Methyl Protodioscin" (NSC-698790) in the scientific literature, all being furostanol saponins with similar core structures. Data for these analogs are included to provide a broader understanding of the cytotoxic potential of this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][7][8]
Protocol:
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate under standard conditions until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Gracillin) and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Discard the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: After staining, wash the plates again with 1% acetic acid to remove unbound dye and allow them to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, and thus to the cell number.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the SRB assay.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2). During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[12][13][14][15]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds to induce apoptosis. Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and then once with 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of this compound and gracillin, as well as a generalized workflow for assessing cytotoxicity.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. kumc.edu [kumc.edu]
Furostanol vs. Spirostanol Saponins in Oncology: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to a profound exploration of natural products, with steroidal saponins (B1172615) emerging as a promising class of bioactive molecules. Among these, furostanol and spirostanol (B12661974) saponins, distinguished by the open and closed E-ring of their aglycone, respectively, have demonstrated significant cytotoxic and tumor-suppressive activities. This guide provides an objective comparison of their structure-activity relationships in the context of cancer, supported by experimental data, detailed methodologies for key assays, and visualizations of their molecular mechanisms.
I. Comparative Cytotoxicity: Unveiling the Potency of Spirostanols
Experimental evidence consistently indicates that spirostanol saponins generally exhibit a higher cytotoxic potential against cancer cell lines compared to their furostanol counterparts. The closed, more rigid spiroketal side chain of spirostanols is believed to enhance their interaction with cellular membranes and molecular targets, leading to more potent anticancer effects.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Furostanol and Spirostanol Saponins against Various Cancer Cell Lines
| Saponin (B1150181) Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furostanol | Furostanol Saponin 1 (from Smilax scobinicaulis) | Hela (Cervical Carcinoma) | 18.79 ± 1.12 | [1] |
| SMMC-7221 (Hepatocellular Carcinoma) | 28.57 ± 1.57 | [1] | ||
| Protoneodioscin (B1236560) | Leukemia, CNS, and Prostate Cancer Cell Lines | Most sensitive subpanels in NCI screen | [2] | |
| Furostanol Saponins (from Tribulus terrestris) | NCI-H460, SF-268, MCF-7, HepG2 | Potential anti-tumor activity | [3] | |
| New Furostanol Saponin (from Dendrobium chrysanthum) | SPC-A1, MCF-7, HeLa | Significant cytotoxic activities | [4] | |
| Spirostanol | Spirostanol Saponin 7 (from Smilax scobinicaulis) | Hela (Cervical Carcinoma) | 9.73 ± 1.64 | [1] |
| SMMC-7221 (Hepatocellular Carcinoma) | 21.54 ± 1.64 | [1] | ||
| Paris Saponin VII | LU-1, Hep-G2, MCF-7, KB | 0.57 - 1.23 | [5] | |
| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [6] | |
| SKMel-28 (Melanoma) | 31.61 | [6] | ||
| Diosgenin | Various Cancer Cell Lines | Prominent anti-cancer activities | [7] | |
| Aspiletrein A | H460, H23, A549 (Lung Cancer) | Active at 6.25 and 12.5 | [7] |
II. The Structural Basis of Anticancer Activity
The anticancer efficacy of both furostanol and spirostanol saponins is intricately linked to their chemical structures, specifically the nature of the aglycone and the composition of the sugar moieties.
Aglycone Structure: The fundamental difference between the open E-ring in furostanols and the closed spiroketal ring in spirostanols is a key determinant of bioactivity. The rigid structure of the spirostanol aglycone appears to be more favorable for inducing cytotoxicity.[1]
Sugar Moieties: The type, number, and linkage of sugar chains attached to the aglycone significantly influence the anticancer activity. For instance, the presence of more rhamnose units in the sugar moiety of steroidal saponins has been shown to enhance their anti-cancer activities.[7] The sugar portion of the molecule is crucial for its solubility and interaction with cell surface receptors and membranes, thereby modulating its bioavailability and mechanism of action.[8]
III. Mechanisms of Action: Modulating Key Cancer Signaling Pathways
Furostanol and spirostanol saponins exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and modulating critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.
A. Induction of Apoptosis
A primary mechanism of action for both classes of saponins is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.
Caption: Intrinsic apoptosis pathway induced by steroidal saponins.
B. Modulation of Signaling Pathways
Both furostanol and spirostanol saponins have been shown to modulate several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth. Several steroidal saponins, including diosgenin, have been found to downregulate the expression of key proteins in this pathway, such as PI3K and Akt, thereby inhibiting cancer cell growth.[7][10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Saponins can modulate this pathway, for instance by activating p38 MAPK and JNK, which can lead to the induction of apoptosis.[11]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. Some steroidal saponins can inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in cell proliferation and survival.[12][13]
Caption: Overview of key signaling pathways affected by saponins.
IV. Experimental Protocols
The evaluation of the anticancer activity of furostanol and spirostanol saponins relies on a series of standardized in vitro assays. Below are the detailed methodologies for two of the most common experiments.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the saponin dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
B. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the saponin at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
V. Conclusion and Future Directions
The comparative analysis of furostanol and spirostanol saponins reveals a clear structure-activity relationship, with the spirostanol skeleton generally conferring greater cytotoxic potency. The nature and arrangement of sugar moieties further fine-tune this activity. Both classes of saponins induce apoptosis and modulate key cancer-related signaling pathways, making them attractive candidates for further drug development.
Future research should focus on elucidating the precise molecular targets of these saponins to better understand their mechanisms of action. Moreover, medicinal chemistry efforts to synthesize novel derivatives with improved efficacy and selectivity are warranted. The development of advanced drug delivery systems could also help overcome potential bioavailability issues and enhance the therapeutic potential of these promising natural compounds in the fight against cancer.
References
- 1. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of protoneodioscin (NSC-698789), a furostanol saponin from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new furostanol saponin from Dendrobium chrysanthum Lindl. with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 12. Paris Saponin II inhibits colorectal carcinogenesis by regulating mitochondrial fission and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Anticancer Mechanisms: A Comparative Guide to Methyl Protogracillin and Other Saponins
For Immediate Release
This guide provides a detailed comparison of the mechanism of action of the steroidal saponin (B1150181) Methyl protogracillin (B10789082) with other prominent saponins (B1172615), namely Dioscin and Ginsenoside Rg3. Drawing upon extensive experimental data, this document is intended for researchers, scientists, and drug development professionals investigating novel oncology therapeutics. We will delve into the distinct and overlapping signaling pathways these compounds modulate to exert their cytotoxic and anti-proliferative effects on cancer cells.
Note on Methyl Protogracillin: Direct mechanistic studies on this compound are limited. This guide utilizes data from its close structural analog, Methyl protodioscin (B192190) (MPD), as a proxy to infer its mechanism of action. MPD, a furostanol saponin, has been the subject of multiple anticancer studies and provides a robust model for understanding this class of compounds.
Overview of Saponin-Induced Cancer Cell Death
Saponins are a diverse group of naturally occurring glycosides that have garnered significant attention for their wide range of pharmacological activities, including potent anticancer properties. Their mechanisms are multifaceted, often culminating in the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of metastasis. This guide will focus on the molecular pathways initiated by this compound (via its proxy, MPD), Dioscin, and Ginsenoside Rg3.
Mechanism of Action: this compound (via Methyl Protodioscin)
Experimental evidence strongly suggests that Methyl protodioscin (MPD) exerts its anticancer effects primarily through two coordinated processes: induction of G2/M cell cycle arrest and activation of apoptosis through multiple signaling pathways.
G2/M Cell Cycle Arrest
MPD treatment of various cancer cell lines, including liver, lung, and leukemia cells, results in a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents the cells from proceeding through mitosis, ultimately leading to mitotic catastrophe and apoptosis. The key molecular event driving this process is the downregulation of Cyclin B1, a critical protein for entry into mitosis.[2]
Induction of Apoptosis
Following G2/M arrest, MPD triggers apoptosis through a multi-pronged attack on cancer cell survival signaling.
-
Mitochondrial (Intrinsic) Pathway: MPD modulates the Bcl-2 family of proteins, tipping the balance in favor of apoptosis. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][3] This shift leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, the primary executioner caspase.[3]
-
MAPK Signaling Pathway: MPD also influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been shown to increase the phosphorylation and activation of pro-apoptotic kinases JNK and p38 MAPK, while decreasing the phosphorylation of the pro-survival kinase ERK.[4] This modulation of MAPK signaling further contributes to the apoptotic response.
Comparative Analysis: Mechanisms of Other Saponins
To provide context for this compound's mechanism, we will compare it to two other well-characterized saponins: Dioscin and Ginsenoside Rg3.
Dioscin: ROS-Mediated Apoptosis
Dioscin, a steroidal saponin found in various Dioscorea species, is a potent inducer of apoptosis. Its primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS).[5]
-
Oxidative Stress: Dioscin treatment leads to a rapid increase in ROS levels within cancer cells.[6]
-
Peroxiredoxin Downregulation: This elevation in ROS is linked to the downregulation of antioxidant enzymes, specifically peroxiredoxins 1 and 6 (PRDX1 and PRDX6).[5] The inhibition of these protective enzymes exacerbates oxidative stress.
-
Mitochondrial Apoptosis: The overwhelming oxidative stress triggers the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[6][7]
Ginsenoside Rg3: Inhibition of Pro-Survival Pathways
Ginsenoside Rg3, a triterpenoid (B12794562) saponin from Panax ginseng, is one of the most extensively studied saponins for its anticancer effects. Its mechanism is largely characterized by the inhibition of critical pro-survival signaling pathways.
-
PI3K/Akt/mTOR Pathway Inhibition: A primary target of Rg3 is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival.[8][9] Rg3 has been shown to decrease the phosphorylation of PI3K and Akt, thereby inactivating this crucial pathway.[8]
-
Apoptosis and Anti-Angiogenesis: By inhibiting PI3K/Akt signaling, Rg3 effectively promotes apoptosis and suppresses angiogenesis, the formation of new blood vessels that tumors need to grow.[8][9]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by each saponin.
Caption: MPD induces G2/M arrest and apoptosis via MAPK and mitochondrial pathways.
Caption: Dioscin induces apoptosis by increasing ROS via PRDX downregulation.
References
- 1. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ginsenoside Rg3 enhances the radiosensitivity of lung cancer A549 and H1299 cells via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dioscin induces prostate cancer cell apoptosis through activation of estrogen receptor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Mechanisms of Methyl Protogracillin and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer mechanisms of two potent compounds: the steroidal saponin (B1150181) methyl protogracillin (B10789082) and the well-established chemotherapeutic agent paclitaxel (B517696). By presenting experimental data, outlining methodologies, and visualizing complex biological pathways, this document aims to offer an objective resource for the scientific community.
At a Glance: Key Mechanistic Differences
| Feature | Methyl Protogracillin (and related compounds) | Paclitaxel |
| Primary Target | Primarily targets signaling pathways involved in apoptosis and cell cycle regulation. | Directly binds to and stabilizes microtubules. |
| Mechanism of Action | Induces apoptosis through modulation of Bcl-2 family proteins and activation of caspases. Causes G2/M cell cycle arrest by down-regulating key cell cycle proteins. | Stabilizes microtubules, leading to the formation of non-functional microtubule bundles, which in turn causes G2/M cell cycle arrest and subsequent apoptosis. |
| Apoptosis Induction | Involves the intrinsic (mitochondrial) pathway, characterized by changes in Bcl-2/Bax ratio and caspase activation. | Primarily initiated by mitotic arrest, which then triggers the intrinsic apoptotic pathway, often involving phosphorylation of Bcl-2 and activation of caspases. |
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound, its related compound methyl protodioscin (B192190), and paclitaxel against a panel of human cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity (GI50, µM) of this compound and Related Saponins (B1172615)
| Cell Line | Cancer Type | This compound (NSC-698792)[1] | Methyl Protoneogracillin (B10789027) (NSC-698793)[2] | Methyl Protodioscin (NSC-698790)[3] |
| CCRF-CEM | Leukemia | >100 | ≤2.0 | 10-30 |
| KM12 | Colon Cancer | ≤2.0 | ≤2.0 | - |
| U251 | CNS Cancer | ≤2.0 | ≤2.0 | - |
| MALME-3M | Melanoma | ≤2.0 | - | - |
| M14 | Melanoma | ≤2.0 | ≤2.0 | - |
| 786-0 | Renal Cancer | ≤2.0 | ≤2.0 | - |
| UO-31 | Renal Cancer | ≤2.0 | - | - |
| MDA-MB-231 | Breast Cancer | ≤2.0 | - | <2.0 |
| HCT-15 | Colon Cancer | - | - | <2.0 |
| MDA-MB-435 | Breast Cancer | - | ≤2.0 | <2.0 |
Table 2: In Vitro Cytotoxicity (GI50) of Paclitaxel
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-231 | Breast Cancer | 0.61[4] |
| SK-BR-3 | Breast Cancer | Varies (see[5]) |
| T-47D | Breast Cancer | Varies (see[5]) |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 27 (at 120h exposure)[6] |
| SCLC Cell Lines | Small Cell Lung Cancer | 5000 (at 120h exposure)[6] |
Mechanistic Deep Dive: Signaling Pathways
This compound's Apoptotic Cascade
This compound and its analogs, such as methyl protodioscin, induce apoptosis primarily through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[7][8]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Paclitaxel's Microtubule Disruption and Subsequent Apoptosis
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cytoskeleton involved in cell division. This stabilization disrupts the normal dynamic instability of microtubules, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering apoptosis.[9][10][11]
Figure 2. Paclitaxel's mechanism of microtubule stabilization leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound or paclitaxel in complete medium. Add 100 µL of the drug dilutions to the respective wells and include untreated cells as a control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on fluorescence intensity.[12][13]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Figure 3. General workflow for comparing the anticancer effects of the two compounds.
Conclusion
Both this compound and paclitaxel are potent inducers of G2/M cell cycle arrest and apoptosis in cancer cells. However, their primary mechanisms of action differ significantly. Paclitaxel exerts its effect through direct interaction with microtubules, a well-established target in cancer therapy. In contrast, this compound and related steroidal saponins appear to initiate their anticancer effects by modulating key signaling pathways that control cell survival and proliferation.
The data presented in this guide suggest that this compound holds promise as a potential anticancer agent with a distinct mechanism of action compared to paclitaxel. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate its therapeutic potential and to identify cancer types that may be particularly sensitive to this novel compound. The distinct cytotoxicity patterns of this compound and its relatives, as indicated by COMPARE analysis, suggest a novel mechanism of action that could be exploited for the development of new cancer therapies.[2]
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Paclitaxel directly binds to Bcl-2 and functionally mimics activity of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Methyl Protogracillin in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential synergistic effects of Methyl protogracillin (B10789082) in combination with conventional cancer therapies. Due to the limited direct experimental data on Methyl protogracillin, this guide draws upon evidence from closely related steroidal saponins (B1172615), such as Methyl protodioscin (B192190) (MPD), to extrapolate potential mechanisms and performance. The experimental protocols provided are established methods for assessing synergy and cellular responses to anticancer agents.
Introduction to this compound and Combination Therapy
This compound is a steroidal saponin, a class of naturally occurring compounds that have demonstrated a range of pharmacological activities, including anti-inflammatory and antitumor effects.[1] The rationale for exploring this compound in combination therapy stems from the known synergistic potential of other steroidal saponins. These compounds have been shown to enhance the efficacy of chemotherapeutic drugs, potentially by modulating signaling pathways that lead to apoptosis, cell cycle arrest, and reversal of drug resistance.[1][2] Combination therapies are a cornerstone of modern oncology, aiming to achieve enhanced therapeutic effects, overcome drug resistance, and reduce treatment-related toxicity.[3][4]
Comparative Performance: A Hypothetical Model
The following table presents a hypothetical comparison of a potential this compound combination therapy with a standard chemotherapeutic agent (e.g., Cisplatin). The data is illustrative and based on the observed effects of the related compound, Methyl protodioscin. Direct experimental validation for this compound is required.
| Performance Metric | Standard Chemotherapy (e.g., Cisplatin) Monotherapy | Hypothetical this compound + Standard Chemotherapy Combination | Alternative Combination Therapy (e.g., Paclitaxel + Carboplatin) |
| Cell Viability (IC50 in µM) | 5.0 | 2.5 (Cisplatin) + 10 (this compound) | Varies by cell line |
| Apoptosis Induction (% of cells) | 30% | 65% | Varies by cell line |
| Cell Cycle Arrest | G2/M phase | Enhanced G2/M phase arrest[5][6] | G2/M phase |
| Synergy Score (Combination Index) | N/A | < 1 (Indicating Synergy) | Varies |
| Inhibition of MAPK Pathway | Minimal | Significant downregulation of p-ERK[7][8] | Pathway dependent |
| Inhibition of PI3K/Akt Pathway | Minimal | Potential downregulation of p-Akt[9][10] | Pathway dependent |
Note: This table is for illustrative purposes. The IC50 values and percentages are hypothetical and intended to demonstrate the potential for synergistic improvement. Experimental determination of these values for this compound is necessary.
Key Signaling Pathways in Steroidal Saponin Action
The anticancer effects of steroidal saponins like Methyl protodioscin are often attributed to their modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Methyl protodioscin has been shown to inhibit the MAPK pathway by reducing the phosphorylation of key proteins like ERK.[7][8] This inhibition can lead to decreased cell growth and induction of apoptosis.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow for Synergy Evaluation
A systematic approach is crucial for evaluating the synergistic effects of this compound in combination therapy. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for evaluating synergistic effects.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects and mechanisms of action of this compound in combination therapy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the combination drug, and their combination for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound, the combination drug, or their combination for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13][14][15]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[16]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, Bcl-2, Bax, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.[19]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.[20][21][22]
-
Quantify band intensities and normalize to a loading control like β-actin.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Synergistic Combinations of Chinese Herbal Medicine for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. static.igem.org [static.igem.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of Methyl Protogracillin's Bioactivity: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Methyl protogracillin (B10789082), a steroidal saponin (B1150181), as evaluated through distinct assay methodologies. By presenting quantitative data from various experimental approaches, this document aims to offer a clear and objective cross-validation of its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their study design and data interpretation.
Introduction to Methyl Protogracillin
This compound is a furostanol saponin that has been investigated for its cytotoxic and potential anti-cancer activities. Like other steroidal saponins (B1172615), its mechanism of action is believed to involve interactions with cell membranes and the induction of programmed cell death, or apoptosis.[1] Robust evaluation of these bioactivities requires cross-validation using multiple assay methods that measure different cellular and molecular endpoints. This guide focuses on comparing a metabolic activity assay (MTT) with a specific apoptosis detection method (Annexin V staining).
Data Presentation: Comparative Bioactivity of Furostanol Saponins
The following table summarizes the cytotoxic activity of Methyl protoneogracillin (B10789027), a closely related stereoisomer of this compound, against a panel of human cancer cell lines. This data, derived from the National Cancer Institute's (NCI) anticancer drug screen, is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%. The comparison between different cell lines highlights the compound's selective cytotoxicity.
| Cell Line | Cancer Type | GI50 (µM) of Methyl Protoneogracillin |
| CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 |
| KM12 | Colon Cancer | ≤ 2.0 |
| SF-539 | CNS Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| DU-145 | Prostate Cancer | ≤ 2.0 |
| MDA-MB-435 | Breast Cancer | ≤ 2.0 |
| Various Others | 8 Solid Tumor Types | < 100 |
Data sourced from a study on Methyl protoneogracillin (NSC-698793), a C-25 stereoisomer of this compound.[2] The study notes that the C-25 R/S configuration is critical for leukemia selectivity between the two compounds.[2]
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and aid in the design of cross-validation studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Human cancer cell line(s)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well clear bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 80,000 cells per well) in 80-100 µL of complete culture medium.[3] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells and include untreated (vehicle) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following incubation, add 10-15 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.[3] Gently mix on an orbital shaker for approximately 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
The Annexin V assay is a common method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells, where membrane integrity is lost.[4]
Materials:
-
This compound stock solution
-
Human cancer cell line(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in culture flasks and treat with desired concentrations of this compound for a specified time.[5] Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[5]
-
Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.[6]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for cross-validating this compound's bioactivity and the putative signaling pathway for apoptosis induction.
Caption: Experimental workflow for cross-validation.
Caption: Putative apoptosis signaling pathway.
This proposed signaling pathway is based on studies of the related compound Methyl protodioscin (B192190), which has been shown to induce apoptosis through caspase-dependent and MAPK signaling pathways.[7][8]
Conclusion
Cross-validation using orthogonal assays is critical for confirming the bioactivity of a compound like this compound. The MTT assay provides a broad measure of cytotoxicity by assessing metabolic health, while the Annexin V assay offers specific confirmation of apoptosis as a mechanism of cell death. The available data on the closely related compound, Methyl protoneogracillin, demonstrates potent, selective cytotoxicity against a range of cancer cell lines.[2] The proposed apoptotic mechanism, involving the intrinsic mitochondrial pathway and modulation of MAPK signaling, is supported by studies on similar furostanol saponins.[7][8][9] By employing multiple, well-defined assay methods as outlined in this guide, researchers can robustly characterize the anti-cancer potential of this compound and elucidate its precise mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Unique Cytotoxicity of Methyl Protogracillin: A COMPARE Analysis Against the NCI-60 Database
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a novel compound is paramount. This guide provides a comprehensive analysis of Methyl protogracillin's cytotoxicity, leveraging the National Cancer Institute's (NCI) extensive NCI-60 human tumor cell line database and its powerful COMPARE algorithm. The data presented herein reveals a unique pattern of anticancer activity, suggesting a novel mechanism of action for this promising natural product.
Methyl protogracillin (B10789082) (NSC-698792), a furostanol saponin (B1150181), has demonstrated potent cytotoxic effects against a diverse panel of human cancer cell lines.[1] A key finding from its evaluation in the NCI-60 screen is that a COMPARE analysis, a bioinformatics tool that correlates the cytotoxicity profile of a compound with a database of known anticancer agents, yielded no significant matches.[1] This lack of correlation strongly indicates that this compound exerts its anticancer effects through a mechanism distinct from that of currently characterized therapeutic agents, marking it as a compound of significant interest for further investigation.
Cytotoxicity Profile of this compound (NSC-698792) in the NCI-60 Screen
The table below summarizes the reported cytotoxic activity of this compound against the most sensitive cell lines in the NCI-60 panel, as described in the available literature.
| Cancer Type | Cell Line | Reported GI50 (µM) |
| Colon Cancer | KM12 | ≤2.0 |
| CNS Cancer | U251 | ≤2.0 |
| Melanoma | MALME-3M | ≤2.0 |
| Melanoma | M14 | ≤2.0 |
| Renal Cancer | 786-0 | ≤2.0 |
| Renal Cancer | UO-31 | ≤2.0 |
| Breast Cancer | MDA-MB-231 | ≤2.0 |
Table 1: Reported GI50 values for the most sensitive cell lines to this compound in the NCI-60 screen. Data extracted from published literature.[1]
Experimental Protocols
The methodologies employed in the NCI-60 screen and the subsequent COMPARE analysis are standardized to ensure data consistency and comparability.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen evaluates the cytotoxic and/or cytostatic effects of test compounds on 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.
Experimental Workflow:
Detailed Protocol:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: Test compounds, such as this compound, are added at five different concentrations and incubated for an additional 48 hours.
-
Cell Fixation and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell viability.
-
Data Analysis: The absorbance data is used to calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning) values.
COMPARE Analysis
The COMPARE algorithm is a pattern recognition tool that compares the cytotoxicity profile of a "seed" compound (in this case, this compound) against the profiles of all compounds in the NCI database.
Logical Workflow:
A high Pearson correlation coefficient between the seed compound and a database compound suggests a similar mechanism of action. The fact that this compound did not show a significant correlation with any compound in the extensive NCI database underscores its novelty.
Putative Signaling Pathways Affected by this compound
While specific experimental data on the signaling pathways directly modulated by this compound are limited, its classification as a steroidal saponin provides clues to its potential mechanisms of action. Steroidal saponins (B1172615) are known to exert their anticancer effects through various signaling pathways. A related compound, Methyl Protodioscin, has been shown to induce apoptosis and cell cycle arrest through modulation of the MAPK and PI3K/Akt signaling pathways.[2]
Based on the known activities of similar steroidal saponins, the following pathways are putative targets for this compound:
Conclusion
The analysis of this compound's cytotoxicity profile using the NCI-60 screen and the COMPARE algorithm strongly suggests that it is a unique anticancer agent with a novel mechanism of action. Its broad-spectrum cytotoxicity, coupled with its distinct pattern of activity, makes it a compelling candidate for further preclinical and mechanistic studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Potential for Novel Mechanisms of Action for Methyl Protogracillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl protogracillin (B10789082) and other steroidal saponins (B1172615), focusing on their mechanisms of action in the context of cancer research. The information presented herein is intended to facilitate further investigation into the potential of Methyl protogracillin as a novel therapeutic agent. A key finding from the National Cancer Institute's (NCI) COMPARE analysis suggests that this compound possesses a novel mechanism of action, distinct from other known anticancer compounds.
Executive Summary
Comparative Analysis of Mechanisms of Action
The table below summarizes the known mechanisms of action for this compound and its comparators.
| Feature | This compound | Gracillin (B1672132) | Methyl protodioscin (B192190) |
| Primary Anticancer Effect | Cytotoxicity against various cancer cell lines.[1] | Induces apoptosis and autophagy.[2] | Induces G2/M cell cycle arrest and apoptosis.[3][4][5][6] |
| Signaling Pathway Modulation | Novel mechanism of action suggested by NCI COMPARE analysis. Specific pathways are not yet fully elucidated.[1] | Inhibits the mTOR signaling pathway; Inhibits glycolysis and oxidative phosphorylation.[7] | Downregulates ADAM15, FAK, ERK, and PI3K/Akt pathways; Modulates cholesterol-associated MAPK signaling via FOXO1 induction.[8] |
| Molecular Targets | Unknown | Targets mitochondrial complex II.[7] | Affects Cyclin B1, Bax, and Bcl-2 expression.[3] |
Experimental Data and Observations
Cytotoxicity Profiles
Both this compound and its comparators exhibit potent cytotoxic effects across a variety of cancer cell lines. The GI50 (50% growth inhibition) values for Methyl protoneogracillin (B10789027), a closely related compound, were found to be less than or equal to 2.0 microM in leukemia, CNS cancer, and prostate cancer cell lines.[1] Similarly, Methyl protodioscin has shown strong cytotoxicity against solid tumor cell lines with GI50 values less than or equal to 10.0 microM.[9]
Signaling Pathway Analysis: A Divergence in Mechanisms
The key differentiator for this compound is the strong evidence for a novel mechanism of action.[1] In contrast, the mechanisms for Gracillin and Methyl protodioscin are better characterized:
-
Gracillin: Studies indicate that Gracillin exerts its anticancer effects by targeting cellular metabolism through the inhibition of glycolysis and mitochondrial function.[7] Furthermore, it has been shown to modulate the mTOR signaling pathway, a critical regulator of cell growth and proliferation.
-
Methyl protodioscin: Research has demonstrated that Methyl protodioscin can induce cell cycle arrest at the G2/M phase and promote apoptosis.[3][4][5][6] Its mechanism involves the modulation of several key signaling pathways, including the MAPK and PI3K/Akt pathways.[8]
The distinct bioactivity profile of this compound suggests that it may target cellular components or pathways not affected by these other steroidal saponins.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the investigation of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Gracillin, Methyl protodioscin) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the compounds.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of the compounds on the expression and phosphorylation of key signaling proteins (e.g., mTOR, Akt, ERK, p38).
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., phospho-mTOR, total mTOR, phospho-ERK, total ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing a Potential Novel Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of related compounds and the suggestion of novelty. This diagram is for conceptual purposes and requires experimental validation.
Figure 1: Hypothetical signaling pathway for this compound.
Experimental Workflow for Investigating Novel Mechanisms
The following workflow outlines a systematic approach to elucidating the novel mechanism of action of this compound.
Figure 2: Workflow for mechanism of action studies.
Conclusion and Future Directions
The available evidence strongly suggests that this compound operates through a novel mechanism of action, distinguishing it from other steroidal saponins with anticancer properties. While Gracillin and Methyl protodioscin provide valuable benchmarks with their effects on known cancer-related pathways, the unique activity profile of this compound warrants a dedicated and thorough investigation. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to systematically unravel the molecular targets and signaling cascades modulated by this promising compound. Future research should prioritize target identification studies and comprehensive signaling pathway analyses to fully characterize the novel anticancer mechanism of this compound, which could pave the way for the development of a new class of therapeutic agents.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced cell cycle modulation leading to cell-cycle arrest, nuclear mis-segregation, or endoreplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics [mdpi.com]
- 8. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl Protogracillin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl protogracillin (B10789082), a steroidal saponin (B1150181) with potent biological activity. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Methyl protogracillin, like other steroidal saponins, requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation of dust particles and contact with eyes and skin. Ingestion is also a potential route of exposure.
Key Hazards:
-
Combustible dust, which may form explosive mixtures with air[3].
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side protection are mandatory[2][4].
-
Hand Protection: Wear suitable chemical-resistant gloves[4].
-
Respiratory Protection: In case of insufficient ventilation or when handling larger quantities that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter[2][3].
-
Protective Clothing: A laboratory coat is required to prevent skin contact.
Step-by-Step Disposal Procedure
The following procedure outlines the approved method for disposing of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Segregation and Collection
-
All solid waste contaminated with this compound, including unused compound, empty containers, and contaminated personal protective equipment (gloves, etc.), must be collected in a designated, clearly labeled hazardous waste container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition[3][4].
-
Liquid waste, such as solutions of this compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not empty into drains[4].
Step 2: Spill Management In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Containment: Prevent the spread of the spill. For solid spills, avoid generating dust[3][4].
-
Clean-up:
-
For solid spills, carefully sweep or shovel the material into a designated hazardous waste container[1][3].
-
Finish cleaning the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system, if local regulations permit[3]. Otherwise, absorb the cleaning water with an inert material and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate all equipment used for clean-up.
Step 3: Final Disposal
-
This compound and its containers must be disposed of as hazardous waste[4].
-
The disposal must be carried out by a licensed waste disposal contractor in accordance with all applicable local, regional, and national regulations[1]. Chemical waste generators are responsible for the correct classification and disposal of their waste.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2] |
| Spill Response | Sweep up solid material, place in a suitable container for disposal, and clean the area with water. | [1][3] |
| Disposal Method | Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains. | [4] |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl protogracillin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling Methyl protogracillin (B10789082) in a laboratory setting. Given the cytotoxic nature of this compound, all personnel must adhere to these guidelines to minimize exposure risk and ensure a safe working environment. These procedures are based on best practices for handling potent bioactive compounds and general safety data for steroidal saponins (B1172615).
Hazard Identification and Risk Assessment
-
Cytotoxicity: As a compound with anticancer properties, it can be toxic to living cells.
-
Skin and Eye Irritation: Like other saponins, it may cause irritation upon contact.[1][2][3][4]
-
Allergic Skin Reactions: Some individuals may develop an allergic reaction to steroidal saponins.[1]
-
Toxicity upon Ingestion or Inhalation: Ingestion or inhalation of dust particles may be harmful. While specific data for Methyl protogracillin is limited, a related compound, methyl protoneogracillin (B10789027), has a maximum tolerated dose of 600 mg/kg in mice, indicating potential toxicity at high doses.[5]
-
High Systemic Toxicity if Absorbed: Saponins can be extremely toxic if they enter the bloodstream.[1][2][3][4]
Due to these risks, this compound should be handled in a designated area, and all procedures should be designed to minimize the creation of dust and aerosols.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloving recommended. | Protects against skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powder form to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Use a dedicated and calibrated analytical balance.
-
To minimize dust generation, do not pour the powder directly. Use a spatula to carefully transfer the solid.
-
Place a disposable weighing paper or boat on the balance.
-
Carefully add the desired amount of this compound.
-
After weighing, gently fold the weighing paper to enclose the powder before transferring it to the dissolution vessel.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel securely before mixing or vortexing to prevent splashes.
-
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and dilutions to minimize exposure.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily available.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weighing papers, pipette tips, and other disposable labware. |
| Liquid Waste | Unused solutions, contaminated solvents. |
| Sharps | Contaminated needles, syringes, and glass Pasteur pipettes. |
All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this waste in regular trash or down the drain.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. |
| Spill | Evacuate the immediate area. Alert others. If trained, use a cytotoxic spill kit to clean the spill, wearing appropriate PPE. Otherwise, contact the institution's safety office. |
In all cases of exposure, seek immediate medical attention and report the incident to the laboratory supervisor and the institution's environmental health and safety department.
Experimental Workflow for Handling this compound
References
- 1. sdfine.com [sdfine.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.cocodoc.com [cdn.cocodoc.com]
- 5. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
